molecular formula C20H33NO8S B3177017 Tos-PEG4-NH-Boc CAS No. 1246999-33-6

Tos-PEG4-NH-Boc

Cat. No.: B3177017
CAS No.: 1246999-33-6
M. Wt: 447.5 g/mol
InChI Key: NWLAEQSWDZYPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG4-Tos (CAS 1246999-33-6) is a heterobifunctional PEG-based linker crucial for constructing sophisticated bioconjugates like PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . Its structure features a Boc-protected amine on one end, which can be readily deprotected under mild acidic conditions to reveal a reactive primary amine, and a terminal tosylate (p-toluenesulfonate) group on the other, a versatile leaving group that facilitates efficient nucleophilic substitution reactions . The integrated hydrophilic PEG spacer significantly enhances aqueous solubility, which is vital for the pharmacokinetics of the final bioconjugate, and provides a flexible bridge that can help minimize steric hindrance between connected modules . In PROTAC development, this linker is valued for its ability to connect an E3 ligase ligand to a target protein ligand, forming a complex that prompts the degradation of disease-causing proteins . Similarly, in ADC design, the PEG linker improves the stability and solubility of the conjugate while reducing immunogenicity . With a molecular formula of C20H33NO8S and a molecular weight of 447.54 g/mol , this reagent is supplied with high purity (≥95%) and should be stored at -20°C . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLAEQSWDZYPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128434
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246999-33-6
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246999-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tos-PEG4-NH-Boc: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Tos-PEG4-NH-Boc, a heterobifunctional polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. This document details the molecule's chemical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and generalized experimental protocols for its use.

Executive Summary

This compound is a specialized chemical linker designed for covalent conjugation in the development of complex biomolecules, most notably PROTACs. Its structure incorporates three key functional components: a tosyl (Tos) group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of reactive and protecting groups allows for sequential and controlled conjugation of two different molecular entities, a crucial step in the synthesis of heterobifunctional molecules. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Chemical Properties and Data Presentation

This compound is identified by the CAS Number 1246999-33-6. While extensive experimental data on its physicochemical properties are not widely published, its fundamental characteristics are summarized below.

PropertyDataSource
Chemical Name tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethyl}carbamate--INVALID-LINK--
Synonyms PROTAC Linker 7, t-Boc-N-Amido-PEG4-Tos--INVALID-LINK--, --INVALID-LINK--
CAS Number 1246999-33-6--INVALID-LINK--
Molecular Formula C₂₀H₃₃NO₈S--INVALID-LINK--
Molecular Weight 447.54 g/mol --INVALID-LINK--
Appearance Solid Powder--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Solubility Data not publicly available; expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Stability Stable under recommended storage conditions (Dry, dark, and at -20°C for long-term storage).--INVALID-LINK--

Core Application: PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of this compound is ideally suited for this purpose. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing for the attachment of one of the PROTAC's ligands (either the E3 ligase ligand or the target protein ligand), typically through a reaction with a hydroxyl or amine group on the ligand. The Boc-protected amine provides an orthogonal reactive site. Once the first ligand is attached, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand, usually via an amide bond formation with a carboxylic acid.

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow start Start with: - E3 Ligase Ligand (with -OH or -NH2) - Target Protein Ligand (with -COOH) - this compound step1 Step 1: Nucleophilic Substitution React E3 Ligase Ligand with this compound in the presence of a base (e.g., K2CO3, DIPEA). start->step1 intermediate1 Intermediate 1: E3 Ligase Ligand-PEG4-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection Treat Intermediate 1 with an acid (e.g., TFA in DCM) to remove the Boc group. intermediate1->step2 intermediate2 Intermediate 2: E3 Ligase Ligand-PEG4-NH2 step2->intermediate2 step3 Step 3: Amide Coupling Couple Intermediate 2 with the Target Protein Ligand using a coupling agent (e.g., HATU, EDC/NHS). intermediate2->step3 final_product Final PROTAC Molecule: E3 Ligase Ligand-PEG4-Target Protein Ligand step3->final_product

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway protac PROTAC (E3 Ligand-Linker-Target Ligand) ternary_complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) protac->ternary_complex Binds target_protein Target Protein of Interest target_protein->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) e3_ligase->ternary_complex Binds polyubiquitination Polyubiquitination of Target Protein ternary_complex->polyubiquitination Catalyzes protac_recycle PROTAC Recycling ternary_complex->protac_recycle Releases ubiquitin Ubiquitin (Ub) ubiquitin->polyubiquitination Adds proteasome 26S Proteasome polyubiquitination->proteasome Recognized by degradation Target Protein Degradation proteasome->degradation Results in protac_recycle->protac

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Protocols

The following are generalized, representative protocols for the key reactions involving this compound. Researchers should optimize these conditions for their specific ligands and substrates.

Protocol 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes the conjugation of a molecule containing a hydroxyl or amine nucleophile (Ligand-XH, where X is O or NH) to the tosyl end of this compound.

Materials:

  • Ligand-XH (e.g., E3 ligase ligand)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Stir plate and stir bar

  • Reaction vessel and nitrogen or argon atmosphere setup

Procedure:

  • Dissolve Ligand-XH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a base, such as K₂CO₃ (3.0 eq) or DIPEA (3.0 eq), to the solution.

  • Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature or elevated temperature (e.g., 60-80°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product (Ligand-X-PEG4-NH-Boc) by column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Ligand-X-PEG4-NH-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with a solvent like toluene (3x) to ensure complete removal of residual TFA.

  • The resulting TFA salt of the amine (Ligand-X-PEG4-NH₃⁺TFA⁻) can often be used directly in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond between the deprotected amine and a carboxylic acid-containing ligand (Ligand'-COOH).

Materials:

  • Ligand-X-PEG4-NH₂ (as TFA salt)

  • Ligand'-COOH

  • Anhydrous DMF

  • Amide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Stir plate and stir bar

  • Reaction vessel and inert atmosphere setup

Procedure:

  • Dissolve Ligand'-COOH (1.0 eq), the amine TFA salt from the previous step (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 eq) to neutralize the TFA salt and facilitate the coupling reaction.

  • Stir the reaction mixture under an inert atmosphere at room temperature until completion, as monitored by TLC or LC-MS.

  • Work up the reaction as described in Protocol 4.1 (dilution, washing, drying, and concentration).

  • Purify the final PROTAC molecule by preparative HPLC or column chromatography.

Conclusion

This compound is a valuable and versatile tool for the construction of heterobifunctional molecules, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure with orthogonal reactivity allows for a controlled and stepwise synthesis of PROTACs. The inclusion of a PEG4 spacer is known to improve the physicochemical properties of the final compound, which is often a critical factor in developing effective therapeutics. While detailed experimental data for this specific linker is sparse in the public domain, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in research and drug development.

An In-depth Technical Guide to Tos-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tos-PEG4-NH-Boc, a heterobifunctional linker of significant interest in the fields of bioconjugation and medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, with the CAS number 1246999-33-6, is a polyethylene glycol (PEG)-based linker featuring a tosyl (Tos) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other.[1][2][3][4][5] The tetraethylene glycol (PEG4) spacer imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.

The key structural features are:

  • Tosyl Group (Tos): A good leaving group, making it reactive towards nucleophiles such as amines, thiols, and hydroxyl groups.

  • PEG4 Spacer: A flexible, hydrophilic chain of four ethylene glycol units that enhances solubility and provides spatial separation between conjugated molecules.

  • Boc-Protected Amine (NH-Boc): A stable protecting group for the primary amine, which can be readily removed under acidic conditions to allow for subsequent conjugation reactions.

The IUPAC name for this compound is tert-butyl (2-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate. Its chemical formula is C20H33NO8S, and it has a molecular weight of approximately 447.54 g/mol .[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound and related precursor molecules is presented in the table below for easy comparison.

PropertyThis compoundTetraethylene Glycol Monotosylate (OH-PEG4-Tos)Boc-NH-PEG4-amine
CAS Number 1246999-33-6[2][3][4][5]77544-60-6[6][7]811442-84-9[8]
Molecular Formula C20H33NO8S[1][2]C15H24O7S[6][7]C15H32N2O6
Molecular Weight 447.54 g/mol [1][2]348.41 g/mol [6][7]336.4 g/mol [8]
Appearance Solid[1]Oil[6]Colorless to light yellow clear liquid
Purity Typically ≥95% or ≥98%[1][5]≥95%[7]>90.0%(T)(HPLC)
Storage Conditions -20°C for long-term storage[4][5]-5°C, keep in dry and avoid sunlight[7]-5°C, keep in dry and avoid sunlight[8]

Applications in Drug Development

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1][4] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.

A PROTAC molecule typically consists of three components:

  • A ligand that binds to a target protein.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound is an ideal linker for this purpose. The tosyl group can be reacted with a nucleophilic handle on one of the ligands, while the Boc-protected amine, after deprotection, can be coupled to the other ligand. The PEG4 spacer provides the necessary flexibility and length for the PROTAC to effectively bring the target protein and the E3 ligase into proximity, facilitating ubiquitination and subsequent degradation of the target protein.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation Target Target Protein PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target->PROTAC Binds to Target Ternary_Complex Target Protein :: PROTAC :: E3 Ligase E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruited by Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination PROTAC_release PROTAC (recycled) Ternary_Complex->PROTAC_release Release Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Fragments Peptide Fragments Proteasome->Fragments Degrades into

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental Protocols

The synthesis of this compound is not typically performed in a single step but rather through a series of reactions involving the functionalization of a tetraethylene glycol core. Below are detailed, generalized protocols for the key synthetic steps.

Synthesis of Tetraethylene Glycol Monotosylate (OH-PEG4-Tos)

This protocol describes the selective tosylation of one hydroxyl group of tetraethylene glycol.

Materials:

  • Tetraethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve tetraethylene glycol (3.8 equivalents) in THF at 0 °C.

  • Add 2.5 M NaOH (1.7 equivalents) and stir the mixture for 30 minutes.[6]

  • Add p-toluenesulfonyl chloride (1 equivalent) in small portions.

  • Stir the reaction mixture for 5 hours at 0 °C.[6]

  • Remove the solvent under reduced pressure.

  • Take up the residue in DCM and wash with water (3 x 10 mL).

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic fractions, wash with brine, and dry over anhydrous Na2SO4.[6]

  • Filter and concentrate the solution under reduced pressure to yield the product as a pale yellow oil.[6]

Synthesis of Boc-NH-PEG4-OH

This protocol outlines the Boc protection of an amino-PEG-alcohol. A common starting material would be amino-PEG4-alcohol.

Materials:

  • Amino-PEG4-alcohol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO3)

  • Dichloromethane (DCM) or a suitable solvent mixture

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the amino-PEG4-alcohol in the chosen solvent.

  • Add the base (1-1.5 equivalents).

  • Add di-tert-butyl dicarbonate (2-3 equivalents).

  • Stir the reaction mixture at room temperature or warm to 40°C until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Plausible Synthesis of this compound

A plausible synthetic route to this compound involves the tosylation of Boc-NH-PEG4-OH.

Synthesis_Workflow cluster_0 Synthetic Pathway for this compound Start Boc-NH-PEG4-OH Reaction Tosylation Reaction Start->Reaction Reagent TsCl, Base (e.g., TEA) in DCM or THF Reagent->Reaction Product This compound Reaction->Product Purification Workup & Purification (e.g., Chromatography) Product->Purification

Caption: A plausible synthetic workflow for the preparation of this compound from Boc-NH-PEG4-OH.

Procedure:

  • Dissolve Boc-NH-PEG4-OH (1 equivalent) in anhydrous DCM and cool to 0°C.

  • Add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, featuring a hydrophilic PEG4 spacer and orthogonal reactive groups, makes it an essential tool in the construction of complex biomolecules, most notably PROTACs. A thorough understanding of its chemical properties and synthetic methodologies is crucial for its effective application in the design and creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of the Tos-PEG4-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of the heterobifunctional linker, Tos-PEG4-NH-Boc. This linker is a valuable tool in bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The tosyl group serves as a reactive leaving group for conjugation to nucleophiles, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing with commercially available tetraethylene glycol. The overall strategy involves the selective functionalization of the terminal hydroxyl groups. One hydroxyl group is converted to a tosylate, and the other is transformed into a Boc-protected amine. The synthetic pathway can be summarized in the following key steps:

  • Monotosylation of Tetraethylene Glycol: Selective reaction of one hydroxyl group of tetraethylene glycol with tosyl chloride to yield Tos-PEG4-OH.

  • Azidation of Tos-PEG4-OH: Conversion of the remaining hydroxyl group to an azide (Tos-PEG4-N3) via a mesylate or directly from the tosylate of a di-tosylated intermediate. A more direct route from the mono-tosylated compound involves mesylation followed by azidation.

  • Reduction of the Azide: Reduction of the azide group to a primary amine (Tos-PEG4-NH2) using a mild reducing agent.

  • Boc Protection: Protection of the newly formed amine with a tert-butyloxycarbonyl (Boc) group to give the final product, this compound.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Monotosylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction cluster_3 Step 4: Boc Protection Tetraethylene Glycol Tetraethylene Glycol Tos-PEG4-OH Tos-PEG4-OH Tetraethylene Glycol->Tos-PEG4-OH TsCl, Base Tos-PEG4-N3 Tos-PEG4-N3 Tos-PEG4-OH->Tos-PEG4-N3 1. MsCl, Et3N 2. NaN3 Tos-PEG4-NH2 Tos-PEG4-NH2 Tos-PEG4-N3->Tos-PEG4-NH2 PPh3, H2O (Staudinger Reduction) This compound This compound Tos-PEG4-NH2->this compound (Boc)2O, Base

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Tetraethylene Glycol Monotosylate (Tos-PEG4-OH)

This procedure is adapted from a reliable method for the selective monotosylation of symmetrical diols.

Materials:

  • Tetraethylene glycol

  • Tosyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve tetraethylene glycol (5 equivalents) in a mixture of dichloromethane (DCM) and pyridine (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tosyl chloride (1 equivalent) in DCM to the cooled solution of tetraethylene glycol over 1-2 hours with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure tetraethylene glycol monotosylate.

Parameter Value Reference
Starting Material Tetraethylene glycolCommercially available
Reagents Tosyl chloride, Pyridine, DCMCommercially available
Reaction Time 14-18 hoursGeneric tosylation protocols
Typical Yield 80-90%[1]
Purification Silica gel chromatography[1]
Step 2: Synthesis of Azido-PEG4-tosylate (Tos-PEG4-N3)

This two-step procedure involves the conversion of the hydroxyl group to a good leaving group (mesylate) followed by nucleophilic substitution with sodium azide.

Materials:

  • Tos-PEG4-OH

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Part A: Mesylation

  • Dissolve Tos-PEG4-OH (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the crude mesylated intermediate (Tos-PEG4-OMs). This intermediate is often used in the next step without further purification.

Part B: Azidation

  • Dissolve the crude Tos-PEG4-OMs in anhydrous DMF.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain pure Azido-PEG4-tosylate.[2]

Parameter Value Reference
Starting Material Tos-PEG4-OHFrom Step 1
Reagents MsCl, Et3N, NaN3, DCM, DMFCommercially available
Reaction Time Mesylation: 2-4 h; Azidation: 12-24 h[3][4]
Typical Yield >90% over two steps[3][4]
Purification Silica gel chromatography[3][4]
Step 3: Synthesis of Amino-PEG4-tosylate (Tos-PEG4-NH2)

The Staudinger reduction is a mild and efficient method for the reduction of azides to amines.

Materials:

  • Tos-PEG4-N3

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Tos-PEG4-N3 (1 equivalent) in THF.

  • Add triphenylphosphine (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The formation of the phosphazide intermediate can be monitored by the evolution of nitrogen gas.

  • Add water to the reaction mixture and continue stirring for another 8-12 hours to hydrolyze the iminophosphorane.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove triphenylphosphine oxide.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield Amino-PEG4-tosylate. It is important to note that the basicity of the amine may cause streaking on the silica gel column. Pre-treating the silica with a base like triethylamine or using a solvent system containing a small amount of a basic modifier can improve purification.[5]

Parameter Value Reference
Starting Material Tos-PEG4-N3From Step 2
Reagents Triphenylphosphine, THF, WaterCommercially available
Reaction Time 10-16 hours[6][7][8]
Typical Yield 85-95%[5]
Purification Silica gel chromatography (with basic modifier)[5]
Step 4: Synthesis of this compound

The final step involves the protection of the primary amine with a Boc group.

Materials:

  • Tos-PEG4-NH2

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Tos-PEG4-NH2 (1 equivalent) and a base such as triethylamine or DIPEA (1.5-2 equivalents) in anhydrous DCM.

  • Add di-tert-butyl dicarbonate (1.1-1.3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final product, this compound.

Parameter Value Reference
Starting Material Tos-PEG4-NH2From Step 3
Reagents (Boc)2O, Et3N or DIPEA, DCMCommercially available
Reaction Time 4-12 hours[9][10]
Typical Yield >90%[9][10]
Purification Silica gel chromatography[9]

Characterization Data

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques.

Compound Technique Expected Key Signals/Values
Tos-PEG4-OH 1H NMR (CDCl3)δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, -CH2OTs), 3.7-3.5 (m, 14H, PEG CH2), 2.45 (s, 3H, Ar-CH3)
13C NMR (CDCl3)δ 144.8, 133.0, 129.8, 127.9 (Ar-C), 72.5, 70.7, 70.5, 70.3, 69.3, 61.7 (PEG C), 21.6 (Ar-CH3)
Tos-PEG4-N3 1H NMR (CDCl3)δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, -CH2OTs), 3.7-3.6 (m, 12H, PEG CH2), 3.39 (t, 2H, -CH2N3), 2.45 (s, 3H, Ar-CH3)
IR~2100 cm-1 (azide stretch)
Tos-PEG4-NH2 1H NMR (CDCl3)δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, -CH2OTs), 3.7-3.5 (m, 12H, PEG CH2), 2.85 (t, 2H, -CH2NH2), 2.45 (s, 3H, Ar-CH3), ~1.5 (br s, 2H, NH2)
This compound 1H NMR (CDCl3)δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.16 (t, 2H, -CH2OTs), 3.7-3.5 (m, 12H, PEG CH2), 3.25 (q, 2H, -CH2NHBoc), 2.45 (s, 3H, Ar-CH3), 1.44 (s, 9H, Boc -C(CH3)3), ~5.0 (br s, 1H, NH)
13C NMR (CDCl3)δ 156.1 (C=O), 144.8, 133.0, 129.8, 127.9 (Ar-C), 79.1 (Boc quat-C), 70.7, 70.5, 70.3, 69.3 (PEG C), 40.5 (-CH2NH-), 28.4 (Boc -CH3), 21.6 (Ar-CH3)
ESI-MSCalculated m/z for C20H33NO8SNa [M+Na]+, found value should be within ± 0.1 Da.

Logical Workflow for Synthesis and Purification

workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Tetraethylene Glycol step1 Monotosylation start->step1 step2 Azidation step1->step2 workup1 Aqueous Workup step1->workup1 step3 Reduction step2->step3 workup2 Aqueous Workup step2->workup2 step4 Boc Protection step3->step4 workup3 Aqueous Workup step3->workup3 end_product This compound step4->end_product workup4 Aqueous Workup step4->workup4 purify1 Column Chromatography workup1->purify1 char1 NMR, MS Analysis purify1->char1 char1->step2 purify2 Column Chromatography workup2->purify2 char2 NMR, IR, MS Analysis purify2->char2 char2->step3 purify3 Column Chromatography (basic modifier) workup3->purify3 char3 NMR, MS Analysis purify3->char3 char3->step4 purify4 Column Chromatography workup4->purify4 char4 NMR, 13C NMR, MS Analysis purify4->char4 char4->end_product

Caption: General workflow for the synthesis and purification of this compound.

References

The Strategic Imperative of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility

In-Depth Technical Guide to Tos-PEG4-NH-Boc: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG4-NH-Boc, a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the commercial availability, chemical properties, and a generalized application of this compound in the development of these targeted protein degraders.

Introduction to this compound

This compound (tert-butyl (2-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate) is a polyethylene glycol (PEG)-based linker molecule. Its structure features two key functional groups: a tosyl (Ts) group and a Boc-protected amine (NH-Boc). This bifunctional nature allows for the sequential conjugation of two different molecular entities, making it a valuable tool in the modular synthesis of complex molecules like PROTACs. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the final conjugate.

PROTACs themselves are comprised of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Commercial Availability

This compound is readily available from various chemical suppliers catering to the research and drug development sectors. The purity and specifications may vary between suppliers, so it is crucial to obtain the certificate of analysis for each batch.

SupplierCAS NumberPurity
Glyco MindSynth1246999-33-695-98%
MedKoo Biosciences1246999-33-6>98%
Targetmol1246999-33-698%

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₂₀H₃₃NO₈S
Molecular Weight 447.54 g/mol
Appearance To be determined (often a solid or oil)
Solubility Soluble in organic solvents like DMSO and DMF
Storage Conditions -20°C for long-term storage

Role in PROTAC Synthesis: A Generalized Experimental Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process. First, one of the ligands (either for the POI or the E3 ligase) is conjugated to the linker. This is followed by the deprotection of the other end of the linker and conjugation of the second ligand.

The tosyl group of this compound is an excellent leaving group, making it susceptible to nucleophilic substitution by functional groups like amines.[1][2] The Boc-protected amine provides a stable, masked amino group that can be deprotected under acidic conditions to reveal a reactive primary amine.

Below is a generalized experimental protocol for the synthesis of a PROTAC using this compound. Note: This is a representative workflow and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Experimental Protocol: Synthesis of a PROTAC

Step 1: Conjugation of the E3 Ligase Ligand

  • Reaction Setup: In a clean, dry flask, dissolve the E3 ligase ligand containing a primary or secondary amine (e.g., a derivative of pomalidomide or VHL ligand) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Linker: Add this compound (1.0-1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the p-toluenesulfonic acid byproduct.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 3-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. Purify the resulting E3 ligase-linker conjugate by column chromatography.

Step 2: Deprotection of the Boc Group

  • Acidic Treatment: Dissolve the purified E3 ligase-linker conjugate in a suitable solvent like DCM.

  • Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the mixture at room temperature for 1-2 hours.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine-linker-E3 ligase conjugate is often used directly in the next step after drying.

Step 3: Conjugation of the Protein of Interest (POI) Ligand

  • Activation of POI Ligand: If the POI ligand contains a carboxylic acid, it needs to be activated. Dissolve the POI ligand in an anhydrous solvent (e.g., DMF) and add a coupling agent like HATU or HBTU, along with a base such as DIPEA.

  • Coupling Reaction: Add the deprotected amine-linker-E3 ligase conjugate to the activated POI ligand solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Final Purification: Upon completion, purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: POI Ligand Conjugation E3_Ligand E3 Ligase Ligand (with -NH2) Conjugate1 E3 Ligase-Linker-NH-Boc E3_Ligand->Conjugate1 Base (e.g., TEA) Tos_PEG4_NH_Boc This compound Tos_PEG4_NH_Boc->Conjugate1 Deprotection E3 Ligase-Linker-NH2 Conjugate1->Deprotection Acid (e.g., TFA) PROTAC Final PROTAC Deprotection->PROTAC POI_Ligand POI Ligand (with -COOH) POI_Ligand->PROTAC Coupling Agent (e.g., HATU)

A generalized workflow for the synthesis of a PROTAC using this compound.

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers like this compound function by co-opting the cell's ubiquitin-proteasome system (UPS).[3][4][5][6][7][8][9][10] This is the primary pathway for the degradation of most short-lived and regulatory proteins in eukaryotic cells.

The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_binding Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC Recycling POI Target Protein (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitinated_POI Polyubiquitinated POI POI->Ubiquitinated_POI E3_Ligase->Ubiquitinated_POI Ub Transfer Ub Ubiquitin E2_Enzyme E2 Enzyme E2_Enzyme->Ub Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The catalytic cycle of PROTAC-mediated protein degradation.

Signaling Pathways Targeted by PROTACs

By degrading specific proteins, PROTACs can modulate a wide array of cellular signaling pathways implicated in various diseases, particularly cancer. For instance, a PROTAC designed to degrade a specific kinase can inhibit the downstream signaling cascade that promotes cell proliferation and survival.

One such pathway is the MAPK/ERK pathway, which is frequently hyperactivated in cancer. A PROTAC targeting a key kinase in this pathway, such as RAF or MEK, could lead to the degradation of that kinase and the subsequent downregulation of the entire pathway, thereby inhibiting cancer cell growth.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_intervention PROTAC Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response PROTAC_RAF RAF-targeting PROTAC PROTAC_RAF->RAF Induces Degradation

References

Technical Guide: Tos-PEG4-NH-Boc, a Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and handling of Tos-PEG4-NH-Boc, a versatile heterobifunctional crosslinker. This polyethylene glycol (PEG) linker is increasingly utilized in advanced bioconjugation, particularly in the development of sophisticated drug delivery systems and targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a monodisperse PEG compound featuring a terminal tosyl (Tos) group and a tert-Butoxycarbonyl (Boc) protected amine. This structure provides two distinct reactive pathways, enabling the sequential and controlled conjugation of different molecules. The four-unit PEG chain enhances aqueous solubility and provides a flexible spacer arm between conjugated moieties.

PropertyData
Compound Name This compound
Systematic Name 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl 4-methylbenzenesulfonate[1]
CAS Number 1246999-33-6[1][2][3]
Molecular Formula C₂₀H₃₃NO₈S[2][3]
Molecular Weight 447.54 g/mol [1][2][3]

Applications in Drug Development

The unique heterobifunctional nature of this compound makes it a valuable tool in medicinal chemistry and drug development.

  • PROTAC Synthesis : This linker is widely used in the synthesis of PROTACs.[4] PROTACs are novel therapeutic agents that co-opt the body's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, and its length and composition are critical for the efficacy of the resulting PROTAC.[6]

  • Antibody-Drug Conjugates (ADCs) : PEG linkers are integral to the design of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody.[7] This approach allows for the targeted delivery of the drug to cancer cells, improving efficacy and reducing systemic toxicity.

  • PEGylation : The process of attaching PEG chains to therapeutic molecules (PEGylation) is a well-established method to improve their pharmacokinetic properties.[8] PEGylation can enhance solubility, increase stability against enzymatic degradation, prolong circulation half-life, and reduce immunogenicity.[9]

Experimental Protocols and Methodologies

The utility of this compound stems from its two distinct reactive ends, which can be addressed in a stepwise manner. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.

General Two-Step Conjugation Workflow

This protocol outlines a general strategy for synthesizing a heterobifunctional conjugate (e.g., Molecule A - Linker - Molecule B).

Step 1: Nucleophilic Displacement of the Tosyl Group

The first step involves reacting a nucleophile-containing molecule (Molecule A, e.g., containing a thiol or amine) with the tosyl end of the linker.

  • Dissolution : Dissolve this compound and Molecule A (containing a nucleophilic group like -SH or -NH₂) in a suitable aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile - ACN).

  • Base Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction by deprotonating the nucleophile.

  • Reaction : Allow the reaction to proceed at room temperature or with gentle heating, monitoring progress by an appropriate method (e.g., TLC or LC-MS). The tosylate is displaced by the nucleophile on Molecule A.

  • Purification : Once the reaction is complete, the intermediate product (Molecule A-PEG4-NH-Boc) is purified using standard chromatographic techniques.

Step 2: Boc Deprotection and Second Conjugation

The second step involves removing the Boc protecting group to expose the amine, which is then reacted with Molecule B.

  • Boc Deprotection : Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). The reaction is typically rapid and occurs at room temperature.

  • Solvent Removal : After deprotection is complete (confirmed by LC-MS), remove the TFA and solvent under reduced pressure.

  • Amide Bond Formation : The deprotected amine (Molecule A-PEG4-NH₂) is then ready for conjugation to Molecule B, which typically contains a carboxylic acid or an activated ester (e.g., NHS ester).

  • Coupling : For a carboxylic acid, dissolve Molecule B and the deprotected linker in DMF and add peptide coupling reagents (e.g., HATU, HOBt) and a base (DIPEA).

  • Final Purification : Purify the final conjugate (Molecule A - Linker - Molecule B) using preparative HPLC or other suitable chromatographic methods.

Signaling and Logical Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis of a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Tos_Linker This compound Intermediate POI Ligand-PEG4-NH-Boc Tos_Linker->Intermediate + POI Ligand   DIPEA, DMF POI_Ligand Protein of Interest (POI) Ligand (with Nucleophile, e.g., -OH, -NH2) POI_Ligand->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine_Intermediate POI Ligand-PEG4-NH2 Deprotection->Amine_Intermediate TFA / DCM Final_PROTAC Final PROTAC Molecule Amine_Intermediate->Final_PROTAC E3_Ligand E3 Ligase Ligand (with Activated Carboxylic Acid) E3_Ligand->Final_PROTAC Amine_Intermediate_In->Final_PROTAC + E3 Ligand   HATU, DIPEA

Caption: General workflow for PROTAC synthesis using this compound.

Reaction_Pathway cluster_path1 Pathway 1: Tosyl Group Reaction cluster_path2 Pathway 2: Amine Group Reaction start This compound p1_step1 Nucleophilic Substitution (e.g., R-SH, R-NH2) start->p1_step1 p2_step1 Boc Deprotection (TFA) start->p2_step1 p1_result R-S-PEG4-NH-Boc or R-NH-PEG4-NH-Boc p1_step1->p1_result p2_step1_from_p1 Boc Deprotection (TFA) p1_result->p2_step1_from_p1 Followed by Boc Deprotection p2_result Tos-PEG4-NH2 p2_step1->p2_result p1_step1_from_p2 Nucleophilic Substitution (e.g., R-SH, R-NH2) p2_result->p1_step1_from_p2 Followed by Nucleophilic Substitution final_conjugate Final Heterobifunctional Conjugate p2_step1_from_p1->final_conjugate Followed by Amide Coupling p1_step1_from_p2->final_conjugate

Caption: Reactive pathways of the this compound linker.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tos-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties.[2] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and improve the drug-like properties of these often large and hydrophobic molecules.[4][5] The Tos-PEG4-NH-Boc linker is a versatile building block for PROTAC synthesis. It features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine (NH-Boc), which allows for sequential, controlled conjugation to the E3 ligase ligand and the POI ligand.

These application notes provide a detailed protocol for the synthesis of a PROTAC using the this compound linker, along with representative data and visualizations to guide researchers in this process.

Physicochemical and Biological Properties of a Representative PEG4-based PROTAC

The following tables summarize representative quantitative data for a hypothetical PROTAC synthesized using a PEG4 linker. This data is for illustrative purposes to demonstrate the typical properties of such a molecule.

Table 1: Representative Physicochemical Properties

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)
POI Ligand (e.g., a kinase inhibitor)~450~3.5~80
E3 Ligase Ligand (e.g., Pomalidomide)273.241.289.8
This compound Linker534.61.8145.2
Final PROTAC ~1100 ~4.5 ~250

Table 2: Representative Biological Activity

ParameterValue
Binding Affinity (Kd) to POI 100 nM
Binding Affinity (Kd) to E3 Ligase 500 nM
DC50 (Concentration for 50% degradation) 50 nM
Dmax (Maximum degradation) >90%
Cellular Permeability (Papp) Moderate

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. The protocol involves the initial conjugation of an E3 ligase ligand to the linker, followed by deprotection and conjugation of the POI ligand.

Step 1: Conjugation of E3 Ligase Ligand to this compound Linker

This protocol describes the reaction of an amine-containing E3 ligase ligand (e.g., an analogue of pomalidomide with a free amine) with the tosylated end of the linker.

Materials:

  • Amine-functionalized E3 ligase ligand (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-PEG4-NH-Boc intermediate.

Step 2: Boc Deprotection and Conjugation of POI Ligand

This part of the protocol involves the removal of the Boc protecting group followed by amide coupling to a POI ligand containing a carboxylic acid.

Part A: Boc Deprotection

Materials:

  • E3 ligase ligand-PEG4-NH-Boc intermediate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (20% v/v in DCM)

Procedure:

  • Dissolve the E3 ligase ligand-PEG4-NH-Boc intermediate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 20% TFA in DCM solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step.

Part B: Amide Coupling with POI Ligand

Materials:

  • Deprotected E3 ligase ligand-PEG4-NH2 intermediate (1.0 eq)

  • POI ligand with a carboxylic acid functional group (1.0 eq)

  • Anhydrous DMF

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (3.0 eq)

Procedure:

  • Dissolve the POI ligand-COOH in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve the deprotected E3 ligase ligand-PEG4-NH2 intermediate in anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: E3 Ligase Ligand Conjugation cluster_step2a Step 2a: Boc Deprotection cluster_step2b Step 2b: POI Ligand Conjugation A Amine-functionalized E3 Ligase Ligand C Reaction: DMF, DIPEA, 60-80°C A->C B This compound B->C D Purification: Flash Chromatography C->D E E3 Ligase Ligand-PEG4-NH-Boc D->E F E3 Ligase Ligand-PEG4-NH-Boc G Deprotection: DCM, TFA F->G H E3 Ligase Ligand-PEG4-NH2 G->H J E3 Ligase Ligand-PEG4-NH2 I POI Ligand-COOH K Amide Coupling: DMF, HATU, DIPEA I->K J->K L Purification: Preparative HPLC K->L M Final PROTAC L->M

Caption: Experimental workflow for PROTAC synthesis.

PROTAC Mechanism of Action and Signaling Pathway

G cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_pathway Downstream Signaling Pathway PROTAC PROTAC PROTAC_bound PROTAC POI Target Protein (POI) (e.g., Kinase) POI_bound POI Substrate Substrate POI->Substrate phosphorylates E3 E3 Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound POI_Ub Poly-ubiquitinated POI POI_bound->POI_Ub becomes E3_bound->PROTAC_bound Ub Ubiquitin (Ub) E3_bound->Ub recruits Ub->POI_bound transfers to Proteasome Proteasome POI_Ub->Proteasome Degradation Degradation Proteasome->Degradation Degradation->POI Absence of POI Inhibits Pathway pSubstrate Phosphorylated Substrate Substrate->pSubstrate Signaling Downstream Signaling (e.g., Cell Proliferation) pSubstrate->Signaling

References

Application Notes and Protocols for the Use of Tos-PEG4-NH-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG4-NH-Boc is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule features three key components: a tosyl (Ts) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine (NH-Boc).

The tosyl group serves as an excellent leaving group, enabling covalent bond formation with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate, reduces aggregation, and minimizes non-specific binding. The Boc protecting group provides an orthogonal handle for the subsequent conjugation of a second molecule, such as a cytotoxic drug or a small molecule E3 ligase ligand, after deprotection under acidic conditions.

These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in bioconjugation, including detailed experimental protocols and data interpretation.

Principle of the Method

The use of this compound in bioconjugation typically follows a two-step process. The first step involves the reaction of the tosyl group with a nucleophilic functional group on a biomolecule, such as a protein or antibody. This reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom to which the tosyl group is attached, displacing the tosylate and forming a stable covalent bond.

The second step involves the deprotection of the Boc group to reveal a primary amine. This newly exposed amine can then be used for the conjugation of a second molecule of interest, which typically possesses a reactive functional group such as a carboxylic acid (activated as an NHS ester) or an isothiocyanate. This sequential approach allows for the precise and controlled assembly of complex bioconjugates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C20H33NO8S[1]
Molecular Weight 447.54 g/mol [1]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents (DMSO, DMF, DCM)[3]
Storage Store at -20°C for long-term stability[2][4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)

This protocol describes the initial conjugation of the linker to a monoclonal antibody via reaction with surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 8.0-9.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 50 mM Borate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

  • Linker Preparation: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add the this compound stock solution to the mAb solution at a molar excess of 10-20 fold. The optimal molar ratio should be determined empirically for each specific antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle mixing.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the mAb-PEG4-NH-Boc conjugate by SEC or dialysis to remove excess linker and quenching reagent.

Characterization:

  • Determine the concentration of the purified conjugate using a BCA protein assay.

  • Assess the linker-to-antibody ratio (LAR) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Protocol 2: Boc Deprotection of mAb-PEG4-NH-Boc

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • mAb-PEG4-NH-Boc conjugate

  • Deprotection solution: 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Neutralization buffer: 0.1 M Sodium Phosphate, pH 7.5

  • Purification system: SEC column or dialysis cassette

Procedure:

  • Lyophilization (Optional): For reactions in organic solvents, lyophilize the purified mAb-PEG4-NH-Boc conjugate.

  • Deprotection: Resuspend the conjugate in the deprotection solution and incubate at room temperature for 30-60 minutes.

  • Removal of Deprotection Reagent: Remove the TFA and DCM by evaporation under a stream of nitrogen.

  • Neutralization and Purification: Resuspend the deprotected conjugate (mAb-PEG4-NH2) in the neutralization buffer and purify immediately by SEC or dialysis to remove residual TFA.

Protocol 3: Conjugation of a Small Molecule to mAb-PEG4-NH2

This protocol describes the final step of conjugating a small molecule (e.g., a cytotoxic drug with a carboxylic acid group) to the deprotected antibody-linker conjugate.

Materials:

  • mAb-PEG4-NH2 conjugate

  • Small molecule with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Reaction buffer: PBS, pH 7.4

  • Purification system: SEC column

Procedure:

  • Activation of Small Molecule: Dissolve the small molecule, EDC, and NHS in anhydrous DMSO or DMF. A molar ratio of 1:1.5:1.2 (small molecule:EDC:NHS) is a common starting point. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation Reaction: Add the activated small molecule solution to the mAb-PEG4-NH2 solution. The molar ratio of the activated small molecule to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the final antibody-drug conjugate (ADC) using SEC to remove unconjugated small molecules and other reagents.

Final Characterization:

  • Determine the final ADC concentration.

  • Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Assess the purity and aggregation of the ADC by SEC.

Quantitative Data Summary

The following table provides representative data for the outcomes of the bioconjugation process. Note that these values are illustrative and optimal conditions and results will vary depending on the specific biomolecule and payload.

ParameterTypical RangeMethod of Analysis
Linker-to-Antibody Ratio (LAR) 2 - 8MALDI-TOF MS
Boc Deprotection Efficiency > 95%Mass Spectrometry
Drug-to-Antibody Ratio (DAR) 2 - 4HIC, Mass Spectrometry
Final Conjugate Purity > 95%SEC-HPLC
Recovery 70 - 90%UV-Vis Spectroscopy

Visualizations

Experimental Workflow

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Payload Conjugation mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (pH 8.5, 37°C) mAb->conjugation linker This compound linker->conjugation mAb_linker mAb-PEG4-NH-Boc conjugation->mAb_linker purification1 Purification (SEC/Dialysis) mAb_linker->purification1 deprotection Boc Deprotection (TFA/DCM) purification1->deprotection mAb_linker_amine mAb-PEG4-NH2 deprotection->mAb_linker_amine purification2 Purification (SEC/Dialysis) mAb_linker_amine->purification2 conjugation2 Conjugation Reaction (pH 7.4) purification2->conjugation2 payload Small Molecule Payload (with COOH) activation Activation (EDC/NHS) payload->activation activated_payload Activated Payload activation->activated_payload activated_payload->conjugation2 adc Antibody-Drug Conjugate (ADC) conjugation2->adc purification3 Final Purification (SEC) adc->purification3 final_adc Purified ADC purification3->final_adc G cluster_Linker This compound Linker cluster_Biomolecule Biomolecule cluster_Payload Payload Tosyl Tosyl Group (Reactive End 1) PEG4 PEG4 Spacer Tosyl->PEG4 mAb Antibody Tosyl->mAb Covalent Bond Formation (Nucleophilic Attack) Boc_Amine Boc-Protected Amine (Reactive End 2) PEG4->Boc_Amine Drug Small Molecule Drug Boc_Amine->Drug Covalent Bond Formation (After Deprotection)

References

Application Notes and Protocols for Coupling Reactions of Tos-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of Tos-PEG4-NH-Boc, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring a tetraethylene glycol (PEG4) spacer. One terminus is functionalized with a tosyl (tosylate) group, an excellent leaving group for nucleophilic substitution reactions. The other end is capped with a Boc (tert-butyloxycarbonyl)-protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation. This orthogonal reactivity allows for the sequential and controlled linkage of two different molecular entities.

Chemical Structure

Figure 1: Chemical Structure of this compound.

mol Tos-O-(CH2CH2O)4-NH-Boc

Caption: Structure of this compound.

Reaction Principle: Nucleophilic Substitution

The primary application of the tosyl group in this compound is to facilitate a nucleophilic substitution reaction (SN2). A wide range of nucleophiles, such as primary and secondary amines, thiols, and alkoxides, can displace the tosylate, forming a stable covalent bond with the PEG4 linker. The general reaction scheme is depicted below.

reactant1 This compound product1 Nu-PEG4-NH-Boc reactant1->product1 Base, Solvent product2 Tos-H reactant1->product2 reactant2 Nu-H (Nucleophile) reactant2->product1

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

This section outlines the protocols for two key steps: the synthesis of the this compound precursor and its subsequent coupling with a primary amine nucleophile.

Protocol 1: Synthesis of this compound from Boc-NH-PEG4-OH

This protocol describes the tosylation of the commercially available Boc-NH-PEG4-OH.

Materials:

  • Boc-NH-PEG4-OH

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-NH-PEG4-OH (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in DCM mobile phase).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Coupling of this compound with a Primary Amine

This protocol details the nucleophilic substitution of the tosyl group with a generic primary amine (R-NH2).

Materials:

  • This compound

  • Primary amine (R-NH2)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or ACN (10 mL per gram of tosylate) in a round-bottom flask under a nitrogen atmosphere.

  • Add the primary amine (R-NH2) (1.2-2.0 eq) to the solution.

  • Add potassium carbonate (2.0 eq) or DIPEA (2.0 eq) as a base.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the desired amine-coupled product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis and coupling of this compound.

ParameterProtocol 1: Tosylation of Boc-NH-PEG4-OHProtocol 2: Coupling with Primary Amine
Reactant 1 Boc-NH-PEG4-OHThis compound
Reactant 2 p-Toluenesulfonyl chloride (TsCl)Primary Amine (R-NH2)
Solvent Dichloromethane (DCM)Dimethylformamide (DMF) or Acetonitrile (ACN)
Base Triethylamine (TEA) or PyridinePotassium Carbonate (K2CO3) or DIPEA
Temperature 0 °C to Room Temperature60-80 °C
Reaction Time 14-20 hours12-24 hours
Typical Yield 70-90%60-80%
Purification Silica Gel ChromatographyPreparative RP-HPLC

Visualized Workflows

Synthesis of this compound

cluster_synthesis Synthesis Workflow start Start: Boc-NH-PEG4-OH dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add TEA or Pyridine cool->add_base add_tscl Add TsCl add_base->add_tscl react React for 14-20h add_tscl->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end End: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Coupling Reaction Workflow

cluster_coupling Coupling Workflow start Start: this compound & R-NH2 dissolve Dissolve in anhydrous DMF/ACN start->dissolve add_base Add K2CO3 or DIPEA dissolve->add_base react Heat and React for 12-24h add_base->react remove_solvent Remove Solvent react->remove_solvent purify Preparative RP-HPLC remove_solvent->purify end End: Pure R-NH-PEG4-NH-Boc purify->end

Caption: Workflow for the coupling of this compound with a primary amine.

Troubleshooting and Considerations

  • Anhydrous Conditions: Both reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the tosyl chloride and the tosylated product.

  • Base Selection: The choice of base can influence the reaction rate and side products. For the tosylation, pyridine can act as both a base and a catalyst. In the coupling reaction, an inorganic base like K2CO3 is often preferred for easier removal during workup.

  • Nucleophile Reactivity: The reactivity of the nucleophile will affect the required reaction conditions. Less nucleophilic amines may require higher temperatures and longer reaction times.

  • Purification: The purification of PEGylated compounds can be challenging due to their physical properties. Column chromatography for the tosylated product and reverse-phase HPLC for the final coupled product are generally effective methods.

By following these detailed protocols and considering the key experimental parameters, researchers can successfully utilize this compound for a wide range of bioconjugation and drug development applications.

Step-by-Step Guide for Boc Deprotection of Tos-PEG4-NH-Boc: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Tos-PEG4-NH-Boc. The protocols detailed herein are designed for researchers in organic chemistry, medicinal chemistry, and drug development who utilize PEG linkers in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary and secondary amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] In the context of the heterobifunctional linker, this compound, the Boc group masks the terminal amine, allowing for selective reactions at the tosyl (Tos) end. Subsequent deprotection of the Boc group reveals the free amine, which can then be used for further conjugation.[3][4] This application note details the most common and effective methods for Boc deprotection of this specific linker, including protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[5][6] The reaction is initiated by the protonation of the carbamate oxygen by an acid. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to release carbon dioxide and the free amine.[1] The final product is typically obtained as the corresponding amine salt (e.g., TFA or hydrochloride salt).[7]

Experimental Protocols

This section provides detailed methodologies for the two most common and reliable methods for the Boc deprotection of this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently used method due to its high efficiency and the volatility of the reagents, which simplifies their removal during workup.[1][3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution. A common concentration range for TFA in DCM is 20-50% (v/v).[1][3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3][8]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[3]

  • Workup (Neutralization):

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine, Tos-PEG4-NH₂. The product is often used directly in the next step without further purification.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine directly, which can sometimes be advantageous for subsequent reactions.[1][9]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 equivalent).

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 4 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation:

    • Upon completion, the hydrochloride salt of the deprotected amine often precipitates out of the solution.

    • Collect the solid precipitate by filtration.

    • Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield Tos-PEG4-NH₃⁺Cl⁻.

  • Neutralization (Optional): If the free amine is required, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction with an organic solvent and drying as described in Protocol 1.

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction time. The following table summarizes typical quantitative data for the deprotection of Boc-protected amines.

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneReference(s)
Typical Reaction Time 0.5 - 2 hours1 - 4 hours[2][3]
Typical Yield >95% (often quantitative)>90%[3][10]
Purity of Crude Product High, requires removal of TFAHigh, product often precipitates[2][3]
Key Considerations TFA is corrosive and volatileDioxane is a suspected carcinogen[11]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps involved in Boc deprotection.

Boc_Deprotection_Workflow cluster_protocol1 Protocol 1: TFA/DCM cluster_protocol2 Protocol 2: HCl/Dioxane P1_Start Dissolve this compound in DCM P1_Cool Cool to 0°C P1_Start->P1_Cool P1_Add_TFA Add TFA (20-50%) P1_Cool->P1_Add_TFA P1_React Stir at RT (0.5-2h) P1_Add_TFA->P1_React P1_Monitor Monitor (TLC/LC-MS) P1_React->P1_Monitor P1_Evaporate Evaporate Solvent & Excess TFA P1_Monitor->P1_Evaporate P1_Workup Aqueous Workup (NaHCO3, Brine) P1_Evaporate->P1_Workup P1_Dry Dry & Concentrate P1_Workup->P1_Dry P1_Product Tos-PEG4-NH2 P1_Dry->P1_Product P2_Start Add 4M HCl in Dioxane to Substrate P2_React Stir at RT (1-4h) P2_Start->P2_React P2_Monitor Monitor (TLC/LC-MS) P2_React->P2_Monitor P2_Precipitate Precipitation of HCl Salt P2_Monitor->P2_Precipitate P2_Filter Filter & Wash with Ether P2_Precipitate->P2_Filter P2_Product Tos-PEG4-NH3+Cl- P2_Filter->P2_Product

Caption: Experimental workflows for Boc deprotection of this compound.

Logical_Relationship Start This compound Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Intermediate Amine Salt (TFA or HCl salt) Deprotection->Intermediate Neutralization Neutralization (Aqueous Base) Intermediate->Neutralization Product Tos-PEG4-NH2 Intermediate->Product Direct Use Neutralization->Product

Caption: Logical relationship of the Boc deprotection process.

Conclusion

The protocols described in this application note provide robust and reliable methods for the deprotection of this compound. The choice between the TFA and HCl methods will depend on the specific requirements of the subsequent synthetic steps, the scale of the reaction, and laboratory safety considerations. Careful monitoring of the reaction progress is recommended to ensure complete conversion and to minimize potential side reactions. The resulting deprotected amine is a key intermediate for the construction of various bioconjugates and targeted therapeutics.

References

Application Notes and Protocols for Amide Bond Formation with Tos-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formation of an amide bond between a generic carboxylic acid and the amine-functionalized PEG linker, Tos-PEG4-NH-Boc. This procedure is widely applicable in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), where polyethylene glycol (PEG) linkers are employed to improve solubility, pharmacokinetic properties, and to bridge molecules of interest.

The described methodology utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This system activates the carboxylic acid to form a more reactive NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide bond.[1][2][3][4][5] The inclusion of a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is crucial to ensure the amine is deprotonated and available for nucleophilic attack.[2][6]

Chemical Reaction Pathway

The amide coupling reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is then stabilized by reaction with NHS to form a more stable, amine-reactive NHS ester.[1][5]

  • Amide Bond Formation: The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of the desired amide bond and the release of NHS.[1][5]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH O_acylisourea O-acylisourea intermediate Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS_ester NHS ester O_acylisourea->NHS_ester + NHS - EDC urea NHS NHS Amide_Product R-CO-NH-PEG4-Tos      |     Boc NHS_ester->Amide_Product + this compound - NHS Tos_PEG4_NH_Boc This compound

Figure 1. Chemical reaction pathway for EDC/NHS mediated amide bond formation.

Experimental Protocols

Materials and Reagents
  • Carboxylic acid of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., HPLC-grade acetonitrile and water with 0.1% trifluoroacetic acid)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a C18 column for purification and analysis

  • Mass spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

G start Start dissolve_acid Dissolve Carboxylic Acid, EDC, and NHS in DMF start->dissolve_acid add_dipEA Add DIPEA dissolve_acid->add_dipEA add_peg Add this compound add_dipEA->add_peg react React at Room Temperature add_peg->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by RP-HPLC concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2. Experimental workflow for amide bond formation.
Detailed Protocol

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq).

    • Add EDC-HCl (1.2 eq) and NHS (1.2 eq).

    • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M with respect to the carboxylic acid).

    • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add DIPEA (2.5 eq) to the reaction mixture containing the activated carboxylic acid.

    • Add the solution of this compound to the reaction flask dropwise.

  • Reaction:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x). This will help remove unreacted reagents and water-soluble byproducts.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) due to the polar nature of the PEG linker.[8][9][10][11]

    • A C18 column is commonly used with a gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as a modifier, to achieve good separation.

  • Characterization:

    • NMR Spectroscopy: The purified product should be characterized by ¹H and ¹³C NMR to confirm the structure. The characteristic peaks of the PEG backbone are expected in the ¹H NMR spectrum around 3.5-3.7 ppm.[12][13][14]

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product. The mass spectrum of PEGylated molecules often shows a distribution of peaks corresponding to the different chain lengths of the PEG, although for a discrete PEG4 linker, this will be a single major peak.[15][16][17][18]

Data Presentation

The following table summarizes typical quantitative data for this type of amide coupling reaction. Please note that the actual yield and purity will depend on the specific carboxylic acid used and the optimization of the reaction and purification conditions.

ParameterTypical ValueAnalytical Method
Reactant Molar Ratios
Carboxylic Acid1.0 eq-
This compound1.1 eq-
EDC-HCl1.2 eq-
NHS1.2 eq-
DIPEA2.5 eq-
Reaction Conditions
SolventAnhydrous DMF-
TemperatureRoom Temperature-
Reaction Time12 - 24 hoursTLC, LC-MS
Product Characteristics
Expected Yield 60 - 85%Gravimetric analysis after purification
Purity >95%HPLC

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.

    • Increase the equivalents of coupling reagents (EDC/NHS) or the reaction time.

    • Optimize the purification method to minimize product loss.

  • Incomplete Reaction:

    • Confirm the quality of the coupling reagents. EDC is sensitive to moisture.

    • Ensure sufficient base (DIPEA) is present to neutralize the EDC hydrochloride salt and deprotonate the amine.

  • Side Reactions:

    • The formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate rearranges before reacting with the amine. The use of NHS helps to minimize this.[1]

  • Difficult Purification:

    • PEGylated compounds can be challenging to purify by normal-phase chromatography. Reverse-phase chromatography is generally more effective.[8][9][10][11]

    • A gradient elution program in RP-HPLC should be carefully optimized for the best separation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • EDC, NHS, and DIPEA are irritants. Avoid contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle with care.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Tos-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers, such as Tos-PEG4-NH-Boc, are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility.[4][5] The tosyl (Tos) group serves as a good leaving group for coupling reactions, while the Boc-protected amine (NH-Boc) allows for subsequent conjugation to the other ligand after deprotection.

The synthesis of PROTACs often results in a complex mixture of the desired product, unreacted starting materials, and byproducts. Therefore, robust purification and analytical methods are essential to obtain highly pure PROTACs for biological evaluation. This application note provides a detailed overview of the common techniques used for the purification and analysis of PROTACs synthesized with a this compound linker, including Flash Chromatography, Preparative High-Performance Liquid Chromatography (Prep-HPLC), and Supercritical Fluid Chromatography (SFC).

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Purification Strategy Workflow

A general workflow for the purification of a PROTAC synthesized using a this compound linker involves an initial crude purification step, followed by a high-resolution polishing step, and finally, rigorous analytical characterization.

Purification_Workflow Crude_PROTAC Crude PROTAC Mixture (Post-Synthesis) Flash_Chromatography Step 1: Flash Chromatography (Crude Purification) Crude_PROTAC->Flash_Chromatography Semi_Pure_PROTAC Semi-Purified PROTAC Flash_Chromatography->Semi_Pure_PROTAC Prep_HPLC Step 2: Preparative HPLC (High-Purity Polishing) Semi_Pure_PROTAC->Prep_HPLC SFC Alternative Step 2: SFC (High-Purity Polishing) Semi_Pure_PROTAC->SFC Alternative Pure_PROTAC Highly Purified PROTAC Prep_HPLC->Pure_PROTAC SFC->Pure_PROTAC Analysis Step 3: Purity and Identity Analysis Pure_PROTAC->Analysis LCMS LC-MS Analysis->LCMS NMR NMR Analysis->NMR Final_Product Final Pure PROTAC (>95% Purity) Analysis->Final_Product Confirmation

Caption: General workflow for the purification and analysis of PROTACs.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of typical performance characteristics for each technique in the context of purifying a PROTAC with a PEG linker.

ParameterFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)
Primary Use Crude purification, removal of major impuritiesHigh-resolution polishingHigh-resolution polishing, chiral separations
Stationary Phase Silica gel, C18-functionalized silicaC18, C8, Phenyl-HexylChiral and achiral stationary phases
Mobile Phase Organic solvents (e.g., DCM/MeOH, Hexanes/EtOAc)Water/Acetonitrile or Water/Methanol with additives (e.g., TFA, formic acid)Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol)
Typical Purity 80-95%>98%>98%
Typical Yield >80%60-80%70-90%
Throughput High (grams to kilograms)Low to Medium (milligrams to grams)Medium (milligrams to grams)
Cost per Sample LowHighMedium to High
Solvent Consumption HighHighLow

Experimental Protocols

Protocol 1: Flash Chromatography (Crude Purification)

This protocol is designed for the initial purification of the crude PROTAC product to remove the bulk of impurities and unreacted starting materials.

Materials:

  • Crude PROTAC mixture

  • Silica gel or C18-functionalized silica cartridge

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Flash chromatography system with UV detector

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC mixture in a minimal amount of DCM or the initial mobile phase. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Column Equilibration: Equilibrate the silica gel or C18 cartridge with the initial mobile phase (e.g., 100% DCM for normal phase, or a low percentage of organic phase for reverse phase).

  • Sample Loading: Load the dissolved sample or the dry-loaded silica onto the column.

  • Elution: Begin the elution with the initial mobile phase. A gradient elution is typically used to separate the components. For a PROTAC with a PEG linker, a gradient of increasing polarity is often effective (e.g., 0-10% MeOH in DCM over 20 column volumes).

  • Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength where the PROTAC absorbs (typically 254 nm or 280 nm).

  • Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the semi-purified PROTAC.

Protocol 2: Preparative HPLC (High-Purity Polishing)

This protocol is for the final purification of the semi-purified PROTAC to achieve high purity (>98%).

Materials:

  • Semi-purified PROTAC from flash chromatography

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Water, HPLC grade, with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) (Mobile Phase A)

  • Acetonitrile, HPLC grade, with 0.1% TFA or FA (Mobile Phase B)

  • Preparative HPLC system with UV detector and fraction collector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the semi-purified PROTAC in a suitable solvent, such as a mixture of Mobile Phase A and B or DMSO, and filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a specific flow rate (e.g., 20 mL/min).

  • Method Development (Analytical Scale): It is highly recommended to first develop an analytical HPLC method to determine the optimal gradient for separation before scaling up to preparative HPLC.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run a linear gradient to elute the PROTAC. A typical gradient could be from 5% to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV signal.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the purity and identity of the PROTAC.

  • Lyophilization: Combine the pure fractions and lyophilize to remove the mobile phase and obtain the final pure PROTAC as a solid.

Protocol 3: Supercritical Fluid Chromatography (SFC) (Alternative High-Purity Polishing)

SFC is a "green" alternative to Prep-HPLC that uses supercritical CO2 as the main mobile phase, offering faster separations and reduced organic solvent consumption.[7][8]

Materials:

  • Semi-purified PROTAC

  • SFC column (chiral or achiral, e.g., Diol, 2-Ethylpyridine)

  • Supercritical CO2

  • Methanol or Ethanol (co-solvent)

  • SFC system with UV detector and fraction collector

Procedure:

  • Sample Preparation: Dissolve the semi-purified PROTAC in a small volume of a suitable solvent, typically the co-solvent (e.g., methanol).

  • Method Scouting (Analytical Scale): Screen different columns and co-solvent gradients on an analytical SFC system to find the optimal separation conditions.

  • System Equilibration: Equilibrate the preparative SFC system with the initial mobile phase conditions.

  • Injection: Inject the sample onto the column.

  • Elution: Run the optimized gradient. A typical gradient might be from 5% to 40% methanol in CO2 over a short time (e.g., 5-10 minutes).

  • Fraction Collection: The SFC system will automatically collect the fractions containing the purified compound after the back-pressure regulator.

  • Analysis: Confirm the purity of the collected fractions using LC-MS.

  • Solvent Evaporation: Evaporate the co-solvent from the collected fractions to yield the pure PROTAC.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an essential tool for monitoring reaction progress, assessing the purity of fractions, and confirming the molecular weight of the final PROTAC.[9]

Typical LC-MS Parameters:

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5-95% B over 5-10 minutes

  • Flow Rate: 0.3-0.5 mL/min

  • Detection: UV (e.g., 254 nm) and Mass Spectrometry (ESI+)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the final purified PROTAC. Both ¹H and ¹³C NMR are typically performed. The spectra should show characteristic peaks corresponding to the POI ligand, the E3 ligase ligand, and the PEG linker.

Conclusion

The successful development of PROTAC therapeutics relies heavily on the ability to produce highly pure compounds for biological testing. The purification of PROTACs synthesized with PEG linkers like this compound can be challenging due to their often-high molecular weight and amphiphilic nature. A multi-step purification strategy, typically involving an initial crude purification by flash chromatography followed by a high-resolution polishing step using preparative HPLC or SFC, is generally effective. The choice between preparative HPLC and SFC will depend on factors such as available instrumentation, desired throughput, and environmental considerations. Rigorous analytical characterization by LC-MS and NMR is crucial to ensure the purity and structural integrity of the final PROTAC product.

References

Application Notes: Site-Specific Conjugation of a Target Protein Binder using a Heterobifunctional Tos-PEG4-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a leading strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1][2] PEGylation can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends circulation half-life.[1][3] Furthermore, the PEG linker can shield the protein from proteolytic degradation and reduce its immunogenicity.[1]

This document provides detailed protocols for the site-specific conjugation of a target protein binder using Tos-PEG4-NH-Boc, a heterobifunctional linker. This linker features a tosyl (Tos) group for initial covalent attachment to the protein binder and a tert-butoxycarbonyl (Boc) protected amine for subsequent conjugation of a second molecule, such as a therapeutic payload or an imaging agent. The tetraethylene glycol (PEG4) spacer imparts hydrophilicity and flexibility to the conjugate.[4]

The overall workflow involves three main stages:

  • PEGylation: Covalent attachment of the this compound linker to the target protein binder.

  • Deprotection: Removal of the Boc protecting group to expose a primary amine.

  • Payload Conjugation: Attachment of a desired molecule to the newly available amine.

Materials and Reagents

  • Target Protein Binder: e.g., antibody fragment, nanobody, or other protein with accessible nucleophilic residues (cysteine or lysine).

  • Linker: this compound

  • Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Buffers:

    • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

    • Reaction Buffer for Thiol-Tosyl Reaction: 0.1 M Phosphate buffer, 5 mM EDTA, pH 7.5-8.5

    • Reaction Buffer for Amine-Tosyl Reaction: 0.1 M Sodium bicarbonate or borate buffer, pH 8.5-9.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Deprotection Reagent: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Payload: An NHS-ester activated payload for conjugation to the terminal amine.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200), HPLC system.

  • Characterization: SDS-PAGE, Mass Spectrometer (MALDI-TOF or ESI-MS).[5][6]

Experimental Protocols

Protocol 1: PEGylation of the Target Protein Binder

This protocol describes the initial conjugation of the this compound linker to the protein binder. The tosyl group is an excellent leaving group and will react with strong nucleophiles on the protein surface.[7] The primary targets are the sulfhydryl group of cysteine residues or the primary amine of lysine residues. The choice of reaction buffer and pH is critical for targeting specificity.

3.1. Option A: Thiol-Specific Conjugation (Targeting Cysteine)

This is the preferred method for site-specific conjugation if the protein binder has an accessible and reactive cysteine residue. The reaction with thiols is generally more specific than with amines.[8]

  • Protein Preparation:

    • Dissolve the protein binder in the Thiol-Tosyl Reaction Buffer to a final concentration of 2-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, it must first be reduced. Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis, exchanging into fresh, deoxygenated Thiol-Tosyl Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 100 mM stock solution of the linker in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined experimentally.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching:

    • Add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 20-50 mM to quench any unreacted tosyl groups.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated protein from excess linker and quenching reagents using Size-Exclusion Chromatography (SEC).

3.2. Option B: Amine-Specific Conjugation (Targeting Lysine)

This method targets the abundant lysine residues on the protein surface and will typically result in a more heterogeneous product.[1]

  • Protein Preparation:

    • Dissolve the protein binder in the Amine-Tosyl Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF as described in 3.1.2.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the linker stock solution to the protein solution.

    • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching:

    • Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted tosyl groups.

    • Incubate for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated protein using SEC as described for the thiol-specific reaction.

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol removes the Boc protecting group from the terminal amine of the PEG linker, preparing it for the subsequent payload conjugation. This is achieved under acidic conditions using Trifluoroacetic acid (TFA).[9][10][11]

  • Preparation for Deprotection:

    • The purified PEGylated protein from Protocol 1 should be in an appropriate buffer. If necessary, exchange into a buffer compatible with lyophilization.

    • Lyophilize the purified PEGylated protein to a dry powder.

  • Deprotection Reaction:

    • Prepare a deprotection solution of 20-50% TFA in anhydrous DCM.

    • Resuspend the lyophilized protein in the deprotection solution.

    • Incubate the solution for 30 minutes to 1 hour at room temperature. The reaction should be monitored to ensure complete deprotection without significant protein degradation.

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of dry nitrogen or by rotary evaporation.

    • To remove residual TFA, co-evaporate with toluene (3 times).[9]

    • Precipitate the deprotected protein by adding ice-cold diethyl ether.

    • Centrifuge to pellet the protein and carefully discard the supernatant.

    • Wash the protein pellet twice with cold diethyl ether.

  • Resuspension and Final Purification:

    • Air-dry the protein pellet to remove residual ether.

    • Resuspend the deprotected, amine-functionalized PEGylated protein in a suitable buffer for the next step (e.g., PBS, pH 7.4).

    • Perform a final buffer exchange using a desalting column to ensure all traces of TFA are removed.

Protocol 3: Conjugation of an NHS-Ester Activated Payload

This protocol describes the final step of attaching a payload molecule (e.g., a drug, fluorophore) that has been activated with an N-Hydroxysuccinimide (NHS) ester to the newly exposed primary amine on the PEG linker.[12][13][14]

  • Preparation of Amine-PEGylated Protein:

    • Ensure the deprotected protein from Protocol 2 is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0. The concentration should be 2-5 mg/mL.

  • Payload Preparation:

    • The payload molecule should be pre-activated with an NHS ester.

    • Immediately before use, dissolve the NHS-ester activated payload in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the payload stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Reaction Quenching:

    • Add an amine-containing buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for an additional 30 minutes.

  • Final Purification and Characterization:

    • Purify the final protein-PEG-payload conjugate using SEC to remove unreacted payload and quenching reagents.

    • Characterize the final product using SDS-PAGE to observe the mass shift and mass spectrometry to confirm the final molecular weight.

Data Presentation

The success of each step should be monitored and quantified. The following tables provide examples of the data that should be collected.

Table 1: Summary of PEGylation Reaction

ParameterUnmodified ProteinPEGylated Protein
Concentration (mg/mL)5.04.2
Elution Volume (SEC, mL)12.510.8
Molecular Weight (MS, Da)25,15025,652
Purity (by SEC, %)>98%>95%
PEGylation Yield (%)N/A85%

Table 2: Characterization of Final Conjugate

SampleMolecular Weight (Expected, Da)Molecular Weight (Observed by MS, Da)Purity (by HPLC, %)
Protein Binder25,15025,152>98
Protein-PEG4-NH225,48625,488>95
Protein-PEG4-Payload26,08626,089>92

Visualizations

Chemical Structure of this compound

The inferred structure of this compound is presented below.

G Inferred Structure of this compound cluster_tosyl Tosyl Group cluster_peg PEG4 Spacer cluster_amine Boc-Protected Amine Tosyl H3C-Ph-SO2- PEG4 O-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2- Tosyl->PEG4 Amine NH-Boc PEG4->Amine

Caption: Inferred chemical structure of the this compound linker.

Experimental Workflow

The following diagram illustrates the complete workflow for linking a target protein binder with a payload using this compound.

G cluster_prep Preparation cluster_stage1 Stage 1: PEGylation cluster_stage2 Stage 2: Deprotection cluster_stage3 Stage 3: Payload Conjugation Protein Target Protein Binder (with Cys or Lys) PEGylation Conjugation Reaction (Tosyl + Cys/Lys) Protein->PEGylation Linker This compound Linker->PEGylation Purification1 Purification (SEC) PEGylation->Purification1 Intermediate1 Protein-PEG4-NH-Boc Purification1->Intermediate1 Deprotection Boc Deprotection (TFA/DCM) Intermediate1->Deprotection Purification2 Purification (Precipitation/Desalting) Deprotection->Purification2 Intermediate2 Protein-PEG4-NH2 Purification2->Intermediate2 Conjugation2 Conjugation Reaction (Amine + NHS) Intermediate2->Conjugation2 Payload NHS-Ester Payload Payload->Conjugation2 Purification3 Final Purification (SEC) Conjugation2->Purification3 FinalProduct Final Conjugate: Protein-PEG4-Payload Purification3->FinalProduct

Caption: Complete workflow for protein binder conjugation.

Signaling Pathway of Conjugation Chemistry

This diagram details the chemical transformations occurring during the conjugation process.

G Protein_SH Protein-SH (Cysteine) Step1 Nucleophilic Substitution Protein_SH->Step1 Tos_Linker This compound Tos_Linker->Step1 Intermediate1 Protein-S-PEG4-NH-Boc Step1->Intermediate1 - Tos-H Step2 Acidic Deprotection Intermediate1->Step2 TFA TFA / DCM TFA->Step2 Intermediate2 Protein-S-PEG4-NH2 Step2->Intermediate2 - Boc group Step3 Acylation Intermediate2->Step3 Payload_NHS Payload-NHS Payload_NHS->Step3 Final_Product Protein-S-PEG4-NH-Payload Step3->Final_Product - NHS

Caption: Chemical reaction pathway for the three-stage conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Tos-PEG4-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG4-NH-Boc, a versatile PROTAC linker used in bioconjugation, drug delivery, and the synthesis of complex molecules.[1] This guide provides detailed troubleshooting for common issues encountered during the synthesis and use of this reagent, helping researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the two main reaction types involving this linker: its synthesis via tosylation and its use in nucleophilic substitution, followed by deprotection.

Part 1: Synthesis of this compound (Tosylation Reaction)

Q1: Why is my tosylation of HO-PEG4-NH-Boc incomplete?

Incomplete tosylation is a frequent issue that can often be traced back to several factors:

  • Reagent Quality: p-Toluenesulfonyl chloride (TsCl) can degrade over time. Using freshly recrystallized TsCl can significantly improve reaction yields and reproducibility.[2]

  • Stoichiometry: An insufficient excess of tosyl chloride and base (e.g., pyridine, triethylamine) can lead to an incomplete reaction. It is common to use an excess of both reagents to drive the reaction to completion.[3]

  • Reaction Conditions: The reaction may require longer stir times (overnight is common) or gentle heating (e.g., 60-80°C) to proceed, especially if the alcohol is sterically hindered.[2][4] Ensure all reagents and solvents are anhydrous, as water will quench the tosyl chloride.[2]

  • Base Selection: Pyridine is a common base and solvent for this reaction.[5] However, other bases like triethylamine can also be used. The choice of base can influence reaction rate and side product formation.

Q2: I am observing an unexpected side product in my tosylation reaction. What is it?

A common side product is the corresponding alkyl chloride. This occurs when the tosylate intermediate undergoes a nucleophilic substitution by the chloride ion (Cl⁻) present in the reaction mixture, which is a byproduct of the reaction between the alcohol and tosyl chloride.[6][7][8] This is more likely to occur with substrates that can form stable carbocations (like benzylic alcohols) or when the reaction is heated.[6][8]

Q3: What are the best practices for purifying this compound after the reaction?

Purification of PEGylated compounds can be challenging due to their physical properties.[4]

  • Aqueous Workup: A standard workup involves quenching the reaction with water and extracting the product with an organic solvent. Washing the organic layer with dilute acid (e.g., 0.5 M HCl) is effective for removing basic impurities like pyridine.[4] This is followed by washing with saturated sodium bicarbonate and brine.

  • Chromatography: Column chromatography is often necessary for final purification. However, the polar nature of the PEG chain can cause streaking on silica gel. A gradient elution with a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically required. Sometimes, reverse-phase HPLC is needed for high-purity separation.[9]

Part 2: Using this compound (Nucleophilic Substitution & Deprotection)

Q4: My nucleophilic substitution reaction with this compound is slow or has a low yield. How can I improve it?

The tosyl group is an excellent leaving group for SN2 reactions.[10][11][12] If the reaction is not proceeding efficiently, consider the following:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they favor SN2 reactions.[13]

  • Nucleophile Strength: Ensure your nucleophile is sufficiently strong. If you are using a weak nucleophile, you may need to increase the reaction temperature or use a stronger base to deprotonate the nucleophile.

  • Temperature: Gently heating the reaction can increase the rate, but be mindful of potential side reactions or degradation of your substrate.

Q5: Why is the Boc deprotection of my PEGylated molecule incomplete?

The acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group can sometimes be challenging.

  • Insufficient Acid Strength/Concentration: The Boc group is cleaved by acidolysis.[14] If the acid (e.g., trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion. Moving from 20% TFA in dichloromethane (DCM) to 50% or even 100% TFA can be effective.[14] Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[14]

  • Inadequate Reaction Time: Deprotection is a kinetic process and may require 1-2 hours or more for completion, which should be monitored by TLC or LC-MS.[14]

  • Steric Hindrance: The bulky PEG chain can sterically hinder the approach of the acid to the Boc group, slowing the reaction rate.[14]

Q6: I am seeing side products after Boc deprotection. What could be the cause?

The primary cause of side products during Boc deprotection is the tert-butyl cation (t-Bu⁺) that is generated as an intermediate.[15][16] This cation is an electrophile and can alkylate nucleophilic sites on your molecule, such as thiols, indoles, or electron-rich aromatic rings.[16] To prevent this, "scavengers" such as triisopropylsilane (TIS) or thioanisole should be added to the reaction mixture to trap the t-butyl cation.[14]

Troubleshooting Tables

Table 1: Troubleshooting Guide for Tosylation of HO-PEG4-NH-Boc
Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive TsCl reagentRecrystallize TsCl from hexane before use.[2]
Insufficient reagentsUse 1.5-3 equivalents of both TsCl and a base (e.g., pyridine).[3][4]
Reaction time too shortAllow the reaction to stir overnight at room temperature.
Multiple Spots on TLC Formation of alkyl chlorideUse milder conditions (lower temperature). Confirm product with mass spectrometry.
Unreacted starting materialIncrease reaction time, temperature, or equivalents of TsCl/base.
Difficult Purification Pyridine contaminationDuring workup, wash the organic layer thoroughly with dilute aqueous HCl.[4]
Product streaking on silica columnUse a more polar solvent system (e.g., DCM/MeOH) or consider reverse-phase chromatography.
Table 2: Troubleshooting Guide for Nucleophilic Substitution with this compound
Observed Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Inappropriate solventSwitch to a polar aprotic solvent like DMF or DMSO.[13]
Weak nucleophileUse a stronger base to fully deprotonate the nucleophile or increase the reaction temperature.
Low Product Yield Steric hindranceIncrease reaction time and/or temperature.
Side reactionsMonitor the reaction closely by TLC or LC-MS to avoid over-running and decomposition.
Table 3: Common Conditions for Boc Deprotection
Reagent System Typical Concentration Common Solvent Notes
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)Most common method. Scavengers (e.g., TIS) are recommended.[14]
Hydrochloric Acid (HCl) 4 M1,4-Dioxane or Ethyl AcetateAn effective alternative to TFA.[14][17]
Aluminum Chloride (AlCl₃) N/AN/ACan be used for selective cleavage in the presence of other acid-labile groups.[15]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • Dissolve HO-PEG4-NH-Boc (1 equivalent) in anhydrous pyridine or dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.5-2.0 equivalents) portion-wise to the stirred solution. If using DCM as a solvent, add triethylamine (2-3 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution using this compound

  • Dissolve the nucleophile (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF).

  • If the nucleophile is an alcohol, thiol, or secondary amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃) and stir for 30 minutes to form the nucleophile anion.

  • Add a solution of this compound (1 equivalent) in the same solvent.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product.

  • Perform an appropriate aqueous workup to remove salts and residual solvent.

  • Purify the product by chromatography.

Protocol 3: General Procedure for Boc Deprotection of a PEGylated Compound

  • Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM).

  • If the substrate contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[14]

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[14]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[14]

  • Upon completion, concentrate the mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene (3x) to remove residual TFA.[14]

  • The resulting amine TFA salt can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.

Visualizations

Reaction_Pathway SM HO-PEG4-NH-Boc Product This compound SM->Product Tosylation (Desired Reaction) TsCl Tosyl Chloride (TsCl) + Pyridine SideProduct Cl-PEG4-NH-Boc (Chloride Side Product) Product->SideProduct Nucleophilic Substitution by Cl⁻ (Side Reaction)

Caption: Synthesis of this compound and a common side reaction.

Workflow cluster_synthesis Step 1: Synthesis cluster_purification1 Step 2: Purification cluster_deprotection Step 3: Deprotection cluster_purification2 Step 4: Final Purification A React Nucleophile (R-XH) with this compound B Aqueous Workup A->B Reaction Mixture C Column Chromatography B->C D Add TFA/DCM + Scavenger C->D Purified Intermediate (R-X-PEG4-NH-Boc) E Neutralization & Workup D->E Crude Amine Salt F Final Product (R-X-PEG4-NH2) E->F

Caption: Experimental workflow for synthesis and deprotection.

Troubleshooting Start Problem: Incomplete Tosylation CheckPurity Is TsCl fresh or recrystallized? Start->CheckPurity CheckStoich Are you using excess TsCl and Base? CheckPurity->CheckStoich Yes Sol_Purity Solution: Recrystallize TsCl. CheckPurity->Sol_Purity No CheckConditions Is the reaction anhydrous and run long enough? CheckStoich->CheckConditions Yes Sol_Stoich Solution: Increase equivalents of TsCl and Base (1.5-3 eq). CheckStoich->Sol_Stoich No Sol_Conditions Solution: Use dry solvents and run overnight. CheckConditions->Sol_Conditions No End Problem Persists: Consider steric hindrance or substrate stability. CheckConditions->End Yes (Re-evaluate substrate)

Caption: Troubleshooting flowchart for incomplete tosylation.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Boc deprotection of the PEG linker incomplete?

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] For some substrates, increasing the TFA concentration from 20% to 50% in dichloromethane (DCM) can improve the outcome.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] While many deprotections are performed at room temperature for 1-2 hours, some substrates may require longer reaction times or gentle heating.[1][2]

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, which slows down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][3]

Troubleshooting Steps:

  • Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1]

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][4]

  • Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]

Q2: I am observing side products after the deprotection reaction. What could be the cause?

The formation of side products is often due to the reactivity of the carbocation generated during Boc cleavage or the acid sensitivity of other functional groups in your molecule.

  • Alkylation by tert-butyl Cation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can alkylate nucleophilic residues on your molecule, such as tryptophan, methionine, or cysteine, leading to undesired side products.[5]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups (e.g., other protecting groups like trityl, or certain esters), they may be partially or completely cleaved under the acidic deprotection conditions.[1] One user reported a 10-20% loss of ester bonds during TFA-mediated Boc deprotection.[1]

Troubleshooting Steps:

  • Use of Scavengers: To prevent re-alkylation by the tert-butyl cation, add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[1] A frequently used mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[1]

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider using milder deprotection methods.[1] Options include using Lewis acids like zinc bromide or TMSI, or thermal deprotection.[1] Oxalyl chloride in methanol has also been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1][6]

Q3: How can I monitor the progress of the deprotection reaction?

Careful monitoring is crucial to determine the optimal reaction time and ensure complete deprotection without unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively monitor the reaction. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress. It allows for the quantification of the starting material, the desired product, and any side products.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][7]

Q4: What is the best way to work up the reaction and isolate the deprotected PEG linker?

The work-up procedure aims to remove the acid, scavengers, and solvent to isolate the deprotected product, which is often an ammonium salt.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1][3]

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like cold diethyl ether.[1][2]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and quench the reaction. This will yield the free amine.[1][3][8]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Reaction Time Product Purity (%)
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 1-2 hours >95
Trifluoroacetic Acid (TFA) 50% (v/v) Dichloromethane (DCM) 5 minutes 78
Trifluoroacetic Acid (TFA) 50% (v/v) Dichloromethane (DCM) 60 minutes >95
Hydrochloric Acid (HCl) 4M 1,4-Dioxane 5 minutes ~80

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 60 minutes | >95 |

Data compiled from multiple sources.[3]

Table 2: Common Scavengers for Boc Deprotection

Scavenger Typical Concentration (v/v) Purpose
Triisopropylsilane (TIS) 2.5 - 5% Carbocation Scavenger
Water 2.5 - 5% Carbocation Scavenger
Thioanisole 5% Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT) 2.5% Carbocation Scavenger, Protects Cysteine

| Phenol | 5% | Carbocation Scavenger |

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[1][3]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][3]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][3] If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][3]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][3]

    • Co-evaporation: Co-evaporate with toluene (3 times) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[3]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Monitoring Boc Deprotection by HPLC

  • Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent or by precipitating the product with cold diethyl ether.[1][9]

  • Analysis: Inject the quenched and appropriately diluted sample into a suitable HPLC system (e.g., a reverse-phase C18 column). Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.

  • Quantification: Use the calibration curve to quantify the conversion and monitor the reaction progress over time.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start with Boc-Protected PEG Linker dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA & Scavengers (e.g., TIS) cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor Check for completion monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate precipitate Precipitate with Cold Diethyl Ether coevaporate->precipitate neutralize Neutralize with NaHCO3 (Optional) coevaporate->neutralize end_product Deprotected PEG Linker (TFA Salt or Free Amine) precipitate->end_product neutralize->end_product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Incomplete Deprotection cause1 Insufficient Acid Concentration/Strength issue->cause1 cause2 Inadequate Reaction Time/Temperature issue->cause2 cause3 Steric Hindrance issue->cause3 cause4 Poor Solvent Choice issue->cause4 solution1a Increase TFA % cause1->solution1a solution1b Use Stronger Acid (e.g., 4M HCl/Dioxane) cause1->solution1b solution2a Extend Reaction Time cause2->solution2a solution2b Increase Temperature cause2->solution2b solution3 Use Longer Linker or More Forcing Conditions cause3->solution3 solution4 Ensure Good Solubility (e.g., use DCM) cause4->solution4

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Optimizing Tos-PEG4-NH-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG4-NH-Boc conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on the this compound linker for conjugation?

The primary reactive site for the initial conjugation is the tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic substitution (SN2) by functional groups such as amines, thiols, or hydroxyls on your target molecule.[1][2][3]

Q2: What is the purpose of the Boc-protected amine?

The tert-butyloxycarbonyl (Boc) group protects the terminal amine, preventing it from reacting during the initial conjugation of the tosyl group. Once the PEG linker is attached to your target molecule, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.

Q3: What are the recommended starting conditions for conjugating my molecule to this compound?

For a successful conjugation, it is crucial to optimize the reaction conditions. Below is a table summarizing the recommended starting parameters.

Data Presentation: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Solvent Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)Favors SN2 reaction mechanism and prevents side reactions with protic solvents.[1]
Temperature Room temperature to 60°CReaction can often proceed at room temperature, but gentle heating may be required to increase the reaction rate.
Base Weak, non-nucleophilic base (e.g., DIPEA, Et₃N)Neutralizes the p-toluenesulfonic acid byproduct, which can protonate the nucleophile and reduce its reactivity.[1]
Molar Ratio 1.1 to 2 equivalents of this compound to the target moleculeA slight excess of the PEG linker can help drive the reaction to completion.
pH (for aqueous reactions) 8.0 - 9.5 for amine nucleophiles; ~8.0 for thiol nucleophilesOptimizes the nucleophilicity of the amine or thiol group.[3][4]
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine the optimal time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Yield 1. Inactive Nucleophile: The amine, thiol, or hydroxyl group on your target molecule is not sufficiently nucleophilic. 2. Steric Hindrance: The reaction site on your target molecule is sterically hindered. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. 4. Degraded this compound: The tosyl group may have hydrolyzed over time.1. Optimize pH/Base: For amine or thiol nucleophiles, ensure the reaction is run at the optimal pH or with a suitable base to deprotonate the nucleophile. 2. Increase Temperature and/or Reaction Time: Gently heat the reaction and monitor for progress. 3. Change Solvent: Try a different polar aprotic solvent in which all reactants are fully soluble. 4. Use Fresh Reagent: Use a fresh batch of this compound.
Multiple PEGylation Products Your target molecule has multiple nucleophilic sites that are reacting with the this compound.1. Control Stoichiometry: Use a lower molar equivalent of the PEG linker. 2. Protecting Groups: If possible, use protecting groups on the less reactive nucleophilic sites of your target molecule.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction has not gone to completion. 2. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal.1. Increase Reaction Time: Continue to monitor the reaction until the starting material is consumed. 2. Re-evaluate Conditions: Refer to the recommended reaction conditions table and adjust as necessary.
Difficulty in Product Purification 1. Similar Polarity: The product and unreacted starting materials have similar polarities, making separation by normal-phase chromatography difficult. 2. PEG Streaking on Silica Gel: PEGylated compounds are known to streak on silica gel.1. Use Alternative Chromatography: Employ size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) if there is a change in the overall charge of the molecule after conjugation.[] 2. Dialysis/Ultrafiltration: If there is a significant size difference, dialysis or ultrafiltration can be effective for purification.[6]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an Amine Nucleophile to this compound
  • Reagent Preparation:

    • Dissolve your amine-containing target molecule in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

    • In a separate vial, dissolve 1.2 equivalents of this compound in the same solvent.

  • Reaction Setup:

    • To the solution of your target molecule, add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Add the this compound solution dropwise to the target molecule solution while stirring at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like dichloromethane (DCM).

    • Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product using an appropriate method such as size-exclusion chromatography.

Protocol 2: Boc Deprotection of the PEGylated Conjugate
  • Deprotection:

    • Dissolve the purified Boc-protected PEGylated conjugate in dichloromethane (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 50% TFA in DCM).

    • Stir the reaction at room temperature for 30-60 minutes.

  • Removal of TFA:

    • Concentrate the solution under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA.

  • Purification:

    • The resulting amine-PEGylated conjugate can be purified by a suitable method if necessary, such as precipitation in cold diethyl ether or by chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification cluster_deprotection Boc Deprotection Target Target Molecule (with Nucleophile) Reaction Mix in Polar Aprotic Solvent + Non-nucleophilic Base Target->Reaction PEG_Linker This compound PEG_Linker->Reaction Monitor Monitor by TLC / LC-MS Reaction->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify by SEC / IEX Workup->Purify Deprotect Treat with TFA in DCM Purify->Deprotect Final_Product Final Amine-PEGylated Conjugate Deprotect->Final_Product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_guide Start Low Reaction Yield? Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Yes Check_Solubility Are all components fully dissolved? Check_Reagents->Check_Solubility Yes Use_Fresh Use fresh reagents. Check_Reagents->Use_Fresh No Check_Conditions Are reaction conditions (temp, base) optimal? Check_Solubility->Check_Conditions Yes Change_Solvent Try a different polar aprotic solvent. Check_Solubility->Change_Solvent No Optimize_Conditions Increase temperature or change base. Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Conditions->Success Yes Use_Fresh->Success Change_Solvent->Success Optimize_Conditions->Success

References

Navigating Tos-PEG4-NH-Boc Chemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the heterobifunctional linker Tos-PEG4-NH-Boc, precision is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate and resolve potential side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of each group in this compound?

A1: this compound is a linker with three key components:

  • Tosyl (Tos) group: An excellent leaving group, facilitating nucleophilic substitution reactions, typically with amines, thiols, or alcohols.[1][2]

  • PEG4 (Polyethylene Glycol) spacer: A hydrophilic four-unit polyethylene glycol chain that enhances solubility and provides a flexible bridge between conjugated molecules.[3]

  • Boc (tert-Butoxycarbonyl) group: A common protecting group for the primary amine, preventing it from reacting prematurely. It can be removed under acidic conditions to reveal the amine for subsequent conjugation steps.[4]

Q2: What are the most common applications for this compound?

A2: This linker is frequently used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][] In PROTACs, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Q3: What are the general storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored at -20°C in a dry environment, protected from sunlight.[7][8] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues that may arise during the use of this compound, focusing on the two main reactive steps: nucleophilic substitution at the tosyl group and deprotection of the Boc group.

Section 1: Reactions involving the Tosyl Group

Problem 1: Low yield or incomplete reaction during nucleophilic substitution.

This is a frequent challenge when reacting the tosyl group with a nucleophile (e.g., an amine on a biomolecule).

Potential Cause Recommended Solution Expected Outcome
Insufficient Nucleophilicity Ensure the reaction pH is optimal for the nucleophile. For amines, a pH of 8.0-9.5 is generally recommended to ensure the amine is deprotonated and thus more nucleophilic.[2][9]Increased reaction rate and higher yield of the desired conjugate.
Steric Hindrance If the nucleophile is sterically hindered, consider increasing the reaction time or temperature. However, be cautious as this may also increase side reactions. Alternatively, using a less hindered PEG linker, if possible, could be a solution.[10]Improved conversion to the desired product.
Hydrolysis of the Tosyl Group The tosyl group can undergo hydrolysis, especially in aqueous solutions at non-neutral pH. Minimize reaction time in aqueous buffers and consider using a co-solvent to reduce water concentration.[11]Reduced formation of the hydrolyzed PEG byproduct (HO-PEG4-NH-Boc).
Competing Nucleophiles If other nucleophilic groups are present on your molecule of interest (e.g., multiple amines, thiols), you may get a mixture of products. Consider protecting competing nucleophiles if possible.Increased selectivity for the desired reaction site.

Problem 2: Observation of unexpected byproducts.

The appearance of unknown peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products.

Side Product Cause Identification Prevention/Solution
Di-PEGylated species If your target molecule has multiple nucleophilic sites, over-PEGylation can occur.Mass spectrometry will show a mass corresponding to the addition of two PEG linkers.Reduce the molar excess of this compound in the reaction. Optimize stoichiometry.
HO-PEG4-NH-Boc Hydrolysis of the tosyl group before or during the conjugation reaction.Mass spectrometry will show the mass of the hydrolyzed linker.Ensure anhydrous conditions if possible, or minimize reaction time in aqueous buffers. See Problem 1.[11]
Section 2: Boc Deprotection

Problem 3: Incomplete removal of the Boc protecting group.

Residual Boc-protected amine can complicate subsequent reaction steps and purification.

Potential Cause Recommended Solution Expected Outcome
Insufficient Acid Strength/Concentration The Boc group is cleaved by acid. If deprotection is incomplete, increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[12]Complete removal of the Boc group, confirmed by LC-MS or NMR.
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections are effective at room temperature within 1-2 hours.[10][12]Full conversion to the deprotected amine.
Solvent Issues Ensure the solvent (commonly Dichloromethane - DCM) fully dissolves the PEG-conjugate to allow access for the acid.[12]A homogenous reaction mixture and improved deprotection efficiency.

Problem 4: Formation of side products during Boc deprotection.

The acidic conditions required for Boc removal can sometimes lead to unwanted modifications of your molecule.

Side Product Cause Identification Prevention/Solution
t-butylated Adducts The tert-butyl cation generated during Boc deprotection is electrophilic and can react with nucleophilic sites on your molecule (e.g., electron-rich aromatic rings, thiols).[13]A mass increase of 56 Da in your product, detectable by mass spectrometry.Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[12]
Degradation of Acid-Labile Groups If your molecule contains other acid-sensitive functional groups (e.g., esters, acetals), they may be cleaved under the deprotection conditions.Appearance of unexpected fragments or byproducts in your analytical data.Use milder deprotection conditions (e.g., lower concentration of acid, shorter reaction time) or consider an alternative, orthogonally protected linker if possible. For some acid-sensitive esters, using HCl in ethyl acetate can be a milder alternative to TFA.[14]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • Dissolve your amine-containing substrate in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

  • Dissolve this compound in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) and add it to the substrate solution (typically a 1.5 to 5-fold molar excess).

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS.

  • Upon completion, purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC, size-exclusion chromatography).

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates sensitive to t-butylation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[12]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.[10]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.[12]

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized with a mild base.

Visualizing Workflows and Troubleshooting

experimental_workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection Start This compound + R-NH2 Reaction Reaction at pH 8.0-9.5 Start->Reaction Conjugation Product1 R-NH-PEG4-NH-Boc Reaction->Product1 Deprotection TFA/DCM Product1->Deprotection Acidic Cleavage Product2 R-NH-PEG4-NH2 Deprotection->Product2

General experimental workflow for using this compound.

troubleshooting_deprotection Start Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Start->SideProducts IncreaseAcid Increase Acid Concentration/Time Incomplete->IncreaseAcid Yes CheckSolvent Check Substrate Solubility Incomplete->CheckSolvent No AddScavenger Add Scavenger (e.g., TIS) SideProducts->AddScavenger t-Butylation MilderConditions Use Milder Acid Conditions SideProducts->MilderConditions Degradation Success Problem Resolved IncreaseAcid->Success CheckSolvent->Success AddScavenger->Success MilderConditions->Success

Troubleshooting logic for Boc deprotection side reactions.

References

dealing with steric hindrance in Tos-PEG4-NH-Boc coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering difficulties with the coupling of Tos-PEG4-NH-Boc, particularly when dealing with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a tosyl (Tos) group, a four-unit polyethylene glycol (PEG4) spacer, and a Boc-protected amine (NH-Boc). The tosyl group is an excellent leaving group, making it suitable for reactions like Williamson ether synthesis or reactions with nucleophiles. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][2][3] The PEG4 spacer improves solubility and provides spatial separation between the conjugated molecules, which can help minimize steric hindrance.[4] It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker.[3][5][]

Q2: What is steric hindrance and how does it affect my this compound coupling reaction?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups near a reaction site obstruct the approach of incoming reagents.[7] In the context of a this compound coupling, if you are reacting the tosyl group with a sterically crowded nucleophile (e.g., a secondary amine on a bulky molecule or a nucleophile near a quaternary carbon), the bulky groups can physically block the reaction from proceeding efficiently.[7][8] This often results in slow reaction rates, low yields, or complete reaction failure.[7] The PEG linker itself is designed to reduce steric hindrance by creating space between the reactive ends.[9][10]

Q3: My coupling reaction with a hindered amine is giving a low yield. What are the likely causes?

Low yields in couplings with sterically hindered amines are common and can be attributed to several factors:

  • Insufficiently Reactive Conditions : The combination of a moderately reactive tosyl leaving group and a sterically blocked, poorly nucleophilic amine may require more forcing conditions to proceed.

  • Suboptimal Reaction Conditions : Inadequate temperature, insufficient reaction time, or an inappropriate choice of solvent or base can prevent the reaction from reaching completion.[7]

  • Poor Nucleophilicity of the Amine : The electronic properties and the steric environment of the amine can significantly reduce its ability to act as an effective nucleophile.[8]

Troubleshooting Guide

Problem: Low to no product formation in the coupling of this compound with a sterically hindered amine.

Here are several strategies to troubleshoot and optimize the reaction, ranging from simple adjustments to more significant methodological changes.

Strategy 1: Optimization of Reaction Conditions

Sterically hindered reactions are often slow and require more energy to overcome the activation barrier. Simple adjustments to the reaction setup can often drive the reaction toward product formation.[7]

Table 1: Optimizing Reaction Parameters

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Temperature Room TemperatureIncrease to 50-80 °CProvides the necessary activation energy to overcome steric repulsion.[8]
Reaction Time 2-4 hoursExtend to 12-24 hours or longerAllows more time for the slow, sterically hindered reaction to proceed to completion.[7]
Concentration 0.1 MIncrease to 0.5 M or higherHigher concentrations increase the frequency of molecular collisions, improving the reaction rate.[7]
Base DIPEA, Et₃NUse a stronger, non-nucleophilic base like DBU or a milder base like K₂CO₃ in a polar aprotic solvent.The choice of base can be critical. A stronger base may deprotonate the nucleophile more effectively.
Solvent DCM, THFSwitch to a polar aprotic solvent like DMF or DMSOThese solvents can better solvate the transition state and may facilitate the Sₙ2 reaction.
Strategy 2: Modifying the Leaving Group or Nucleophile

If optimizing conditions is insufficient, modifying one of the coupling partners may be necessary.

Table 2: Reagent Modification Strategies

StrategyModificationRationale
Improve the Leaving Group Convert the corresponding alcohol to a triflate (Tf) or nonaflate (Nf) instead of a tosylate.Triflate and nonaflate are significantly better leaving groups than tosylate, making the carbon more electrophilic and reactive towards weak or hindered nucleophiles.
Enhance Nucleophilicity Use a stronger base to fully deprotonate the amine, forming an amide anion.This significantly increases the nucleophilicity of the amine, though care must be taken to avoid side reactions.
Strategy 3: Using Alternative Coupling Reagents (for Amide Bond Formation)

While the primary question concerns the tosyl group, researchers often face similar steric hindrance issues when coupling the deprotected amine end of the PEG linker to a hindered carboxylic acid. In such cases, standard coupling reagents may fail. More potent activating agents are required.[7][8]

Table 3: Comparison of Coupling Reagents for Hindered Amide Bond Formation

Reagent ClassExamplesEffectiveness in Hindered CouplingsNotes
Carbodiimides EDC, DCCLow to ModerateOften insufficient for severely hindered substrates; can lead to side reactions.[8][11]
Uronium/Aminium Salts HBTU, HATU, HCTUHighHATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen, making it one of the most powerful reagents for difficult couplings.[12][13]
Oxyma-Based Reagents COMUVery HighShows coupling efficiencies comparable to or exceeding HATU. Incorporates Oxyma Pure, making it a safer alternative to HOBt-based reagents.[12][13][14]
Acyl Fluorides TFFH, Deoxo-FluorVery HighAcyl fluorides are small and highly reactive, minimizing steric hindrance between coupling partners. Can be formed in situ.[8][12]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound with a Hindered Amine
  • Reagent Preparation : Dissolve the sterically hindered amine (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add Base : Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents) or DIPEA (3.0 equivalents) to the solution.

  • Reaction : Stir the mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction may require 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Boc Deprotection of the Coupled Product
  • Dissolution : Dissolve the purified Boc-protected product in dichloromethane (DCM).

  • Acid Addition : Add an excess of trifluoroacetic acid (TFA), typically 20-30% v/v, to the solution.

  • Deprotection : Stir the reaction at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC or LC-MS.[15]

  • Solvent Removal : Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Final Product : The resulting amine is typically obtained as a TFA salt and can be used directly in the next step or neutralized if required.

Visualizations

Reaction Scheme and Steric Hindrance

G Start Low Yield in Coupling Optimize Optimize Conditions: - Increase Temperature (50-80°C) - Extend Time (12-24h) - Increase Concentration Start->Optimize Check1 Improved Yield? Optimize->Check1 ChangeSolvent Change Solvent/Base (e.g., DMF, DMSO, DBU) Check1->ChangeSolvent No Success Success: Proceed to Purification Check1->Success Yes Check2 Improved Yield? ChangeSolvent->Check2 AltReagent Use More Potent Reagents - Convert Tos to Triflate (Tf) - Use stronger coupling agents  for amide bonds (HATU, COMU) Check2->AltReagent No Check2->Success Yes Check3 Improved Yield? AltReagent->Check3 Check3->Success Yes Redesign Consider Redesigning Synthetic Route Check3->Redesign No

References

Technical Support Center: Purification Challenges with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of your PEGylated PROTAC.

ProblemPossible CauseRecommended Solution
Low Yield of PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).
Product loss during purification steps.Review each purification step for potential sources of loss. Consider using a different purification strategy.
Aggregation of the PEGylated PROTAC.See "Product Aggregation" section below.
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent.
Co-elution with the PEGylated product.Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase.
Presence of Excess PEGylating Reagent High molar excess of PEGylating reagent used in the reaction.Use Size Exclusion Chromatography (SEC) as a primary purification step to separate the high molecular weight PEGylated PROTAC from the smaller, unreacted PEG reagent.
Heterogeneous Mixture of PEGylated Species (PEGamers) Non-specific PEGylation reaction.Optimize the PEGylation reaction to favor mono-PEGylation. Use high-resolution analytical techniques like IEX or RP-HPLC to separate different PEGylated species.
Presence of Positional Isomers Multiple reactive sites on the PROTAC molecule for PEG attachment.High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.
Product Aggregation Hydrophobic interactions between PEGylated PROTAC molecules.Optimize buffer conditions (e.g., pH, ionic strength, additives like arginine or detergents) to minimize aggregation.
Improper storage conditions.Store the purified product at the recommended temperature and in a suitable buffer. Consider flash-freezing for long-term storage.
Co-elution of a Nucleophilic Acyl Substitution Byproduct A specific byproduct identified in the synthesis of pomalidomide-PEG based PROTACs.This impurity can co-elute with the desired product during HPLC purification. Optimization of the HPLC method, such as changing the mobile phase composition or gradient, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a PEGylated PROTAC reaction mixture?

Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction. The reaction can also produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule. A specific byproduct resulting from nucleophilic acyl substitution has been identified in the synthesis of pomalidomide-PEG based PROTACs, which can co-elute with the desired product during HPLC purification.

Q2: Why is the purification of PEGylated PROTACs so challenging?

The purification of PEGylated PROTACs presents several challenges:

  • Physicochemical Properties of PROTACs: PROTACs themselves are often large and hydrophobic, making them inherently difficult to handle.

  • Effect of PEGylation: The addition of a polyethylene glycol (PEG) chain increases solubility and in vivo stability but also complicates purification. PEG is a neutral, hydrophilic, and relatively inert polymer, meaning that PEGylated molecules may not have significant differences in physicochemical properties that are typically used for separation. This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.

  • Heterogeneity: The PEGylation reaction can result in a complex mixture of molecules with different numbers of PEG chains and at different positions on the PROTAC, all of which may have very similar properties.

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A combination of chromatographic techniques is often necessary for the successful purification of PEGylated PROTACs.

TechniquePrinciple of SeparationEffectiveness for PEGylated PROTACs
Size Exclusion Chromatography (SEC) Size and hydrodynamic radius.Effective for removing low molecular weight impurities like unreacted PEG reagent and reaction byproducts. Often used as an initial purification step.
Ion Exchange Chromatography (IEX) Net charge.Useful for separating PEGylated species from the unreacted PROTAC, as the PEG chains can shield the surface charges of the molecule, altering its interaction with the IEX resin. It can also be used to separate positional isomers that have different charge shielding effects.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Hydrophobicity.A powerful tool for separating PEGylated PROTACs from unreacted PROTAC and for resolving different PEGylated species.
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (under less denaturing conditions than RP-HPLC).Can be a useful supplementary technique to IEX, although it may offer lower resolution between closely related species.
Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?

A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC and identifying the extent of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.

Experimental Protocols

This section outlines general multi-step approaches for the purification and analysis of PEGylated PROTACs. The specific conditions for each step will need to be optimized for your particular molecule.

Protocol 1: General Purification Workflow for PEGylated PROTACs

A multi-step approach is often required for the successful purification of PEGylated PROTACs.

  • Initial Capture/Cleanup (Optional): If the crude reaction mixture contains significant amounts of small molecule impurities, a preliminary cleanup step such as solid-phase extraction (SPE) may be beneficial.

  • Size Exclusion Chromatography (SEC):

    • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.

    • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.

    • Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.

    • Procedure:

      • Equilibrate the SEC column with at least two column volumes of the mobile phase.

      • Dissolve the crude PEGylated PROtac mixture in the mobile phase and filter it through a 0.22 µm filter.

      • Inject the sample onto the column.

      • Collect fractions corresponding to the high molecular weight PEGylated PROTAC.

  • Ion Exchange Chromatography (IEX) - Polishing Step:

    • Objective: To separate PEGylated PROTACs based on charge differences, which can help resolve species with different degrees of PEGylation or positional isomers.

    • Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.

    • Buffers:

      • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.

      • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

    • Procedure:

      • Equilibrate the IEX column with Buffer A.

      • Load the SEC-purified sample onto the column.

      • Wash the column with Buffer A to remove unbound impurities. 4

stability issues of the tosyl group in Tos-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Tos-PEG4-NH-Boc for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a tosyl (Tos) group, a 4-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine (NH-Boc). The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it reactive towards primary amines, thiols, and hydroxyl groups.[1][2] The PEG spacer enhances solubility in aqueous and organic solvents.[3] The Boc-protected amine allows for subsequent deprotection under acidic conditions to reveal a primary amine for further conjugation.[4] This linker is commonly used in bioconjugation, drug delivery, and the synthesis of PROTACs.[5][6]

Q2: What are the general stability characteristics of the tosyl group in this linker?

The tosyl group is generally stable under neutral and mildly acidic conditions at room temperature.[7] However, it is susceptible to hydrolysis, especially under basic conditions (high pH), which can lead to the cleavage of the tosyl group and render the linker inactive for its intended conjugation reaction.[8][9] It is also a reactive group that can be displaced by strong nucleophiles.[10]

Q3: How stable is the Boc protecting group on the other end of the linker?

The tert-butyloxycarbonyl (Boc) group is stable to most bases and nucleophiles, providing orthogonality to the reactive tosyl group.[4][11] However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield a free primary amine.[12][13] Care should be taken to avoid acidic environments if the Boc group needs to remain intact.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it under dry, dark conditions at low temperatures.[1][14][15] Repeated freeze-thaw cycles should be avoided. For stock solutions, storage at -80°C can extend the shelf life to 6 months, while at -20°C it is recommended to be used within one month.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Conjugation Efficiency

Possible Causes:

  • Hydrolysis of the Tosyl Group: The tosyl group is susceptible to hydrolysis, especially at pH > 8.5.

  • Poor Nucleophilicity of the Substrate: The nucleophile (e.g., an amine on a protein) may not be sufficiently reactive.

  • Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing the bulky PEG linker from accessing it.

  • Degraded Linker: Improper storage or handling may have led to the degradation of the this compound.

Solutions:

  • Optimize Reaction pH: For reactions with primary amines, a pH range of 7.5-8.5 is generally recommended to balance amine reactivity and tosyl group stability. For thiols, a pH of 7.0-7.5 is often optimal.

  • Increase Reaction Time and/or Temperature: For less reactive nucleophiles, extending the reaction time or slightly increasing the temperature (e.g., to 37°C) may improve yields. However, monitor for potential side reactions and degradation.

  • Use a Catalyst: The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.

  • Verify Linker Integrity: Before use, ensure the linker has been stored properly. If in doubt, it is advisable to use a fresh batch.

Issue 2: Unwanted Side Reactions or Products

Possible Causes:

  • Reaction with Non-Target Nucleophiles: If other nucleophilic groups are present in the reaction mixture (e.g., hydroxyl groups, other amines), they may compete with the target nucleophile.

  • Cleavage of the Boc Group: Unintentional exposure to acidic conditions can lead to the premature deprotection of the Boc-amine.

  • Modification of the PEG Chain: While generally stable, the PEG chain can be susceptible to oxidation under harsh conditions.

Solutions:

  • Purify the Target Molecule: Ensure the starting material is of high purity to minimize competing nucleophiles.

  • Control Reaction pH: Maintaining the optimal pH for the desired reaction can help to minimize side reactions.

  • Avoid Acidic Conditions: Use buffers and reagents that are free of acidic contaminants to prevent Boc deprotection.

  • Use Degassed Buffers: To minimize oxidation, use buffers that have been degassed by sparging with an inert gas like nitrogen or argon.

Data Presentation

Table 1: Summary of Stability and Storage Recommendations for this compound

ParameterRecommendationCitation
Storage Temperature Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C or -80°C.[16]
Storage Conditions Dry, dark, and under an inert atmosphere (e.g., argon or nitrogen).[14][15]
Solution Storage Stock solutions at -80°C for up to 6 months; at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]
pH Stability (Tosyl Group) Relatively stable at neutral and mildly acidic pH. Prone to hydrolysis at pH > 8.5.[8]
pH Stability (Boc Group) Stable in basic and neutral conditions. Labile in acidic conditions (e.g., TFA, HCl).[4][11]
Compatible Solvents Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[17]

Experimental Protocols & Visualizations

General Workflow for Conjugation of this compound to a Primary Amine

This workflow outlines the key steps for conjugating the tosyl group of the linker to a primary amine on a target molecule, such as a protein or peptide.

experimental_workflow Experimental Workflow for Amine Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_linker Dissolve this compound in anhydrous DMF or DMSO reaction Add linker solution to substrate solution dropwise with stirring prep_linker->reaction prep_substrate Dissolve amine-containing substrate in reaction buffer (pH 7.5-8.5) prep_substrate->reaction incubation Incubate at room temperature or 37°C for 2-24 hours reaction->incubation purification Purify the conjugate (e.g., dialysis, SEC, HPLC) incubation->purification analysis Analyze the conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: A general workflow for the conjugation of this compound to a primary amine.

Potential Degradation Pathways of this compound

This diagram illustrates the primary pathways through which the this compound linker can degrade under suboptimal conditions.

degradation_pathways Potential Degradation Pathways cluster_tosyl_degradation Tosyl Group Instability cluster_boc_degradation Boc Group Instability start This compound hydrolysis Hydrolysis (HO-PEG4-NH-Boc + Tos-OH) start->hydrolysis High pH (OH-) nucleophilic_attack Nucleophilic Attack (Nu-PEG4-NH-Boc + Tos-) start->nucleophilic_attack Strong Nucleophile (Nu-) acid_cleavage Acid Cleavage (Tos-PEG4-NH2 + CO2 + isobutene) start->acid_cleavage Acidic Conditions (H+)

Caption: Potential degradation pathways for this compound under basic, nucleophilic, or acidic conditions.

References

preventing aggregation of PROTACs with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Aggregation

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the aggregation of Proteolysis Targeting Chimeras (PROTACs) that utilize Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of aggregation for my PEG-linked PROTAC?

Aggregation of PROTACs, even those with hydrophilic PEG linkers, is a common challenge stemming from their unique bifunctional structure and high molecular weight. Key causes include:

  • High Hydrophobicity: PROTACs are large molecules that often possess significant hydrophobic regions on the warhead and E3 ligase ligand, which can drive self-association and aggregation to minimize exposure to aqueous environments.[1][2] While PEG linkers are incorporated to improve water solubility, they may not always be sufficient to overcome the hydrophobicity of the entire molecule.[2][]

  • The "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the desired ternary complex (Target-PROTAC-E3 Ligase).[4] This saturation of binding sites can lead to an accumulation of partially engaged species, which may be prone to aggregation and results in a bell-shaped dose-response curve.[4][5]

  • Linker Properties: The length and composition of the linker are critical. Linkers that are too long can increase flexibility, potentially leading to non-productive binding or intramolecular collapse, while linkers that are too short can cause steric hindrance.[6] The overall physicochemical properties of the linker, not just its hydrophilicity, influence the PROTAC's behavior.[7]

  • Metabolic Instability: The linker can be the most metabolically liable part of a PROTAC.[8] Metabolites generated from linker cleavage can compete with the intact PROTAC for target binding, which can limit efficacy and potentially contribute to off-target effects or aggregation.[8]

Q2: How can I experimentally confirm and quantify PROTAC aggregation?

Several biophysical techniques are essential for detecting and quantifying PROTAC aggregation. A combination of methods is often recommended for a comprehensive understanding.[9]

  • Dynamic Light Scattering (DLS): DLS is a primary method for detecting the presence of aggregates in a solution.[9][10] It measures fluctuations in scattered light caused by the Brownian motion of particles to determine their size distribution.[11] A high polydispersity index or the appearance of larger particle populations is a strong indicator of aggregation.[10]

  • Size Exclusion Chromatography (SEC): SEC is a powerful chromatographic technique that separates molecules based on their size.[12][13] It is highly effective for quantifying the proportion of monomers, dimers, and larger aggregates in a sample, making it a cornerstone for purity analysis of protein therapeutics and PROTACs.[14][15]

  • Western Blot and Immunoassays: While not direct measures of aggregation, these techniques are crucial for assessing the functional consequence of aggregation.[16] A loss of degradation activity (i.e., no reduction in target protein levels) can be an indirect sign that the PROTAC is aggregating and unable to form a productive ternary complex.[17]

Q3: What are the primary strategies to prevent or reduce aggregation?

Preventing aggregation involves optimizing both the molecular design of the PROTAC and its formulation.

  • Linker Optimization:

    • Length and Composition: Systematically varying the PEG linker length (e.g., PEG2, PEG4, PEG6) can identify an optimal range that facilitates stable ternary complex formation without promoting aggregation.[6][18]

    • Introduce Polarity/Rigidity: Incorporating polar or ionizable groups, such as piperazine rings, into the linker can improve solubility and metabolic stability.[16][19] Using more rigid linkers, like those containing cycloalkane or aromatic moieties, can reduce conformational flexibility and prevent non-productive binding modes.[7][20]

  • Formulation Development:

    • Amorphous Solid Dispersions (ASDs): Formulating PROTACs as ASDs with polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a highly effective strategy.[1][21] ASDs can significantly enhance aqueous solubility and generate a stable supersaturated state, preventing the PROTAC from precipitating or aggregating.[1][22]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles can encapsulate hydrophobic PROTACs, improving their solubility and stability in aqueous media.[1]

  • Prodrug and Conjugation Strategies:

    • Prodrugs: Adding a lipophilic group to the E3 ligand to create a prodrug has been shown to increase bioavailability, which can be linked to improved solubility characteristics during absorption.[23]

    • Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, conjugating the PROTAC to a tumor-specific antibody can improve tissue selectivity and may help overcome systemic solubility issues.[24]

Q4: How does PEG linker length specifically influence aggregation and efficacy?

The length of the PEG linker is a critical determinant of PROTAC performance and must be empirically optimized for each Target-E3 ligase pair.[6]

  • Too Short: A linker that is too short may sterically hinder the formation of a stable ternary complex, leading to low degradation efficiency.[6]

  • Too Long: An excessively long linker increases the molecule's flexibility and the associated entropic penalty upon binding. This can lead to reduced efficacy and a higher potential for non-productive binding or intramolecular interactions that can seed aggregation.[6]

  • Optimal Length: There is typically an optimal linker length that provides sufficient flexibility and distance to allow for the formation of a stable, productive ternary complex without being excessively long.[6][18] For example, one study on ERα degradation found a 16-atom linker to be superior to a 12-atom linker, highlighting the need for fine-tuning.[6] The hydrophilic nature of the PEG chain itself helps increase aqueous solubility and reduce non-specific binding, which contributes to better overall pharmacokinetics.[]

Troubleshooting Guide: Observed PROTAC Aggregation

This workflow provides a systematic approach to diagnosing and resolving issues with PROTAC aggregation.

G A Observation: Suspected Aggregation (e.g., precipitation, poor activity) B Step 1: Quantify Aggregation A->B Begin Diagnosis C Dynamic Light Scattering (DLS) B->C D Size Exclusion Chromatography (SEC) B->D E Step 2: Diagnose Cause C->E Data acquired D->E Data acquired F Is aggregation concentration-dependent? (Test dilution series) E->F G Is the issue formulation-based? (Test different solvents/buffers) E->G I High Concentration Issue: 'Hook Effect' - Optimize dosing concentration F->I Yes J Inherent Insolubility: - Reformulate (e.g., ASD, excipients) - Re-design PROTAC F->J No G->J Yes H Step 3: Implement Solution L Confirm Resolution: Re-test with DLS/SEC & Activity Assay I->L Optimization Complete K PROTAC Re-design: - Modify Linker (Length/Composition) - Modify Warhead/E3 Ligand J->K If reformulation fails K->L Synthesis Complete

Caption: A troubleshooting workflow for addressing PROTAC aggregation issues.

Data Summary

The relationship between linker properties and PROTAC performance is complex and requires empirical validation. The following table summarizes general trends observed when modifying linkers to mitigate aggregation.

Linker CharacteristicImpact on SolubilityRisk of AggregationTernary Complex StabilityKey Consideration
Short PEG Linker (e.g., <12 atoms)ModerateModeratePotentially low due to steric hindrance[6]May not provide enough separation between the target and E3 ligase.
Optimal PEG Linker (empirically determined)GoodLowHigh (Productive)Balances flexibility and pre-organization for effective degradation.[6]
Long PEG Linker (e.g., >18 atoms)HighCan increase due to high flexibility and entropic penalty[6]Potentially low (Non-productive)May lead to reduced efficacy and potential for non-productive binding.[6]
Alkyl/Aromatic Linker (Hydrophobic)LowHighVariableOften requires the addition of polar groups to improve properties.[2][7]
Linker with Polar/Ionizable Groups (e.g., Piperazine)HighLowHighCan significantly improve aqueous solubility and cell permeability.[16][19]

Experimental Protocols

Protocol 1: Detecting Aggregation with Dynamic Light Scattering (DLS)

This protocol outlines the steps for analyzing a PROTAC sample for aggregation using DLS.

  • Sample Preparation:

    • Prepare the PROTAC sample in the desired assay buffer at the final testing concentration (e.g., 1-10 µM).

    • It is critical to filter the sample immediately before analysis using a low-binding 0.2 µm syringe filter to remove dust and extrinsic particulates.[25]

    • Prepare a "buffer only" blank, also filtered in the same manner.

    • Ensure a sufficient volume is prepared (typically >100 µL to account for filter dead volume), though the final volume for the cuvette is low (~20-30 µL).[25]

  • Instrument and Cuvette Preparation:

    • Turn on the DLS instrument and allow it to warm up for at least 15 minutes.[26]

    • Thoroughly clean the measurement cuvette by rinsing it multiple times with filtered, distilled water, followed by ethanol, and a final rinse with filtered water.[25] Dry the cuvette completely using clean, canned air.

    • Ensure the optical surfaces of the cuvette are free of fingerprints or smudges.

  • Measurement:

    • First, measure the filtered buffer blank to establish a baseline scattering intensity. This confirms cuvette cleanliness.[26]

    • Carefully pipette the prepared PROTAC sample into the cuvette, ensuring no bubbles are introduced. The typical volume is 12-30 µL.[25][26]

    • Place the cuvette into the instrument and allow the sample to equilibrate to the set temperature (e.g., 25°C) for 5 minutes.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves collecting 10-20 acquisitions of a few seconds each.

  • Data Analysis:

    • Analyze the resulting autocorrelation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI).

    • Interpretation: A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the PROTAC monomer and a low PDI (<20%). The presence of additional peaks at larger sizes or a high PDI is indicative of aggregation.[26]

Protocol 2: Quantifying Aggregates with Size Exclusion Chromatography (SEC)

This protocol describes how to quantify the monomeric and aggregated species of a PROTAC sample using SEC.

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for the molecular weight of your PROTAC (typically in the range of 1-80 kDa).[14]

    • Equilibrate the HPLC/UHPLC system and the SEC column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline) at a constant flow rate until a stable baseline is achieved.[27]

  • Standard and Sample Preparation:

    • Prepare a set of molecular weight standards (e.g., a gel filtration standard kit) to calibrate the column and determine the elution times for different sizes.[15]

    • Prepare the PROTAC sample in the mobile phase. Filter the sample through a 0.2 µm syringe filter just prior to injection.[14]

  • Chromatographic Run:

    • Inject the molecular weight standards to create a calibration curve (log MW vs. retention time).[15]

    • Inject the prepared PROTAC sample. The separation is isocratic (the mobile phase composition does not change).

    • Monitor the elution profile using a UV detector, typically at 280 nm or another wavelength where the PROTAC absorbs.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments or impurities.[12]

    • Integrate the area under each peak.

    • Calculate the percentage of each species (e.g., % Aggregate, % Monomer) by dividing the area of the individual peak by the total area of all peaks.

    • Interpretation: This analysis provides a quantitative measure of sample purity and the extent of aggregation.[14]

Visualizations: Key Concepts and Workflows

The following diagrams illustrate critical concepts related to PROTAC aggregation and linker design.

G cluster_0 Low PROTAC Concentration cluster_1 High PROTAC Concentration ('Hook Effect') A Target D Productive Ternary Complex A->D B PROTAC B->D C E3 Ligase C->D E Degradation D->E Ub F Target J Binary Complex (Unproductive) F->J G PROTAC G->J H E3 Ligase K Binary Complex (Unproductive) H->K I PROTAC I->K L Aggregation/ No Degradation J->L K->L G A Linker Properties B Length A->B C Composition (PEG, Alkyl, etc.) A->C D Flexibility/Rigidity A->D E PROTAC Physicochemical Behavior A->E Dictates B->E C->E D->E F Solubility E->F G Aggregation Propensity E->G H Cell Permeability E->H I Functional Outcomes E->I Influences F->I G->I H->I J Ternary Complex Formation I->J K Degradation Efficacy (DC50, Dmax) I->K L Pharmacokinetics I->L

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC molecule is a heterobifunctional compound composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's primary role is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

Q2: Why is linker length a critical parameter for PROTAC activity?

The length of the linker is a critical determinant of PROTAC efficacy.[3] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2] Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2] Therefore, identifying the optimal linker length is a crucial step in developing potent and selective PROTACs.[3]

Q3: What are the most common types of linkers used in PROTAC design?

The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths.[][5] These are popular due to their synthetic accessibility, flexibility, and the ease with which their length can be systematically varied.[6] More rigid linkers containing structures like piperazine, piperidine, or alkynes are also used to impart conformational constraint, which can sometimes lead to improved ternary complex stability and cellular activity.[6][7]

Q4: What is the "hook effect" and how does linker design influence it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8][9] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[8][10] A well-designed linker can enhance the stability of the ternary complex through positive cooperativity, where the binding of the first protein increases the affinity for the second. This increased stability can help mitigate the hook effect.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but no degradation is observed.

  • Possible Cause 1: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive ternary complex formation.[8]

    • Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., PEG linkers with 2, 4, 6, 8, and 10 units). Test these in a cellular degradation assay to identify an optimal length. Consider incorporating more rigid linker motifs to reduce conformational flexibility.[7]

  • Possible Cause 2: Unfavorable Ternuary Complex Conformation. Even if a ternary complex forms, the linker may orient the target protein in a way that the surface lysines are not accessible for ubiquitination.[8]

    • Solution: Computational modeling can be used to predict the conformation of the ternary complex with different linker lengths and attachment points. This can guide the redesign of the linker to achieve a more productive orientation.

  • Possible Cause 3: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[8]

    • Solution: Modify the linker to improve its drug-like properties. Incorporating polar groups like ethers or amides can increase solubility, while balancing lipophilicity is crucial for cell permeability.[7]

Problem 2: I am observing a significant "hook effect" in my dose-response curve.

  • Possible Cause: Low Ternary Complex Cooperativity. The hook effect is more pronounced when the ternary complex is not significantly more stable than the binary complexes.[11]

    • Solution 1: Enhance Ternary Complex Cooperativity. A well-designed linker can create favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[11] Systematically altering the linker's length and composition can help identify a linker that maximizes these interactions.

    • Solution 2: Modify Linker Flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which can help to reduce the entropic penalty of binding and mitigate the hook effect.[6]

Problem 3: The synthesis of my PROTAC library with varying linker lengths is challenging.

  • Possible Cause: Complex Synthetic Routes. Multi-step synthetic routes for each individual PROTAC can be time-consuming and inefficient.

    • Solution: Employ Modular Synthetic Strategies. Utilize "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to facilitate the rapid and efficient assembly of a PROTAC library from warhead-alkyne and E3-ligase-azide precursors with a variety of linker lengths.[5] Alternatively, commercially available bifunctional linkers with orthogonal protecting groups can streamline the synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC efficacy.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [3]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Degradation Potency of TBK1-Targeting PROTACs [3]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Degradation Potency of a CDK9-Targeting PROTAC [3]

PROTACLinker CompositionDC50 (µM)
PROTAC CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)

Table 4: Degradation of PI3K and mTOR by a Dual-Targeting PROTAC (GP262) [12]

Target ProteinDC50 (nM)Dmax (%)
p110α227.471.3%
p110γ42.2388.6%
mTOR45.474.9%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein.[2][13]

Materials and Reagents:

  • Cell line expressing the target protein and the recruited E3 ligase.

  • PROTAC stock solution in DMSO.

  • Vehicle control (e.g., DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[2]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control.[2]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.[2]

    • Add ice-cold lysis buffer to each well and scrape the cells.[13]

    • Incubate the lysate on ice for 30 minutes.[2]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[2]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.[13]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[2]

    • Capture the signal using an imaging system.[13]

    • Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.[2]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol provides a general framework for a TR-FRET assay to detect and characterize PROTAC-induced ternary complex formation.[1][14][15]

Materials and Reagents:

  • Tagged target protein (e.g., GST-tagged).

  • Tagged E3 ligase complex (e.g., His-tagged).

  • PROTAC of interest.

  • TR-FRET donor-conjugated antibody (e.g., Tb-anti-GST).

  • TR-FRET acceptor-conjugated antibody (e.g., AF488-anti-His).

  • Assay buffer.

  • 384-well microplate.

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the tagged target protein, tagged E3 ligase, and the PROTAC dilutions.

  • Antibody Addition: Add the donor and acceptor-conjugated antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) to allow for complex formation and signal development.[1]

  • Signal Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve indicates the formation of the ternary complex.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes the use of SPR to measure the kinetics and affinity of binary and ternary complex formation.[16][17][18]

Materials and Reagents:

  • Purified E3 ligase (biotinylated for immobilization).

  • Purified target protein.

  • PROTAC of interest.

  • SPR instrument and sensor chip (e.g., streptavidin-coated).

  • Running buffer.

Procedure:

  • E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip.

  • Binary Interaction (PROTAC and E3 Ligase): Inject a dilution series of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).[11]

  • Ternary Complex Formation: Prepare a solution of the PROTAC at a fixed concentration mixed with a dilution series of the target protein. Inject these mixtures over the E3 ligase surface. An enhancement in binding response compared to the binary interaction indicates ternary complex formation.[11]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[16]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol details the use of ITC to determine the thermodynamic parameters of PROTAC-induced ternary complex formation.[19][20]

Materials and Reagents:

  • Purified E3 ligase.

  • Purified target protein.

  • PROTAC of interest.

  • ITC instrument.

  • Dialysis buffer.

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in a matched buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity.

    • Titrate the PROTAC into the target protein solution to determine the other binary binding affinity.

  • Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.

  • Data Analysis: Analyze the titration data to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. Calculate the cooperativity factor (α) from the binary and ternary binding affinities.[19]

Visualizations

PROTAC_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation PROTAC_in->POI Binds PROTAC_in->E3_Ligase PROTAC_in->Ternary_Complex POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Cycle Design 1. Design PROTAC Library (Varying Linker Lengths) Synthesis 2. Chemical Synthesis Design->Synthesis Degradation_Assay 3. Cellular Degradation Assay (Western Blot) Synthesis->Degradation_Assay Ternary_Complex_Assay 4. Ternary Complex Analysis (SPR, ITC, TR-FRET) Degradation_Assay->Ternary_Complex_Assay Inform Analysis 5. Data Analysis (DC50, Dmax, Cooperativity) Ternary_Complex_Assay->Analysis Optimization 6. Lead Optimization Analysis->Optimization Optimization->Design Iterative Redesign

Caption: Workflow for optimizing PROTAC linker length.

Hook_Effect_Logic cluster_low_conc Low PROTAC Concentration cluster_high_conc High PROTAC Concentration Low_PROTAC [PROTAC] Ternary Productive Ternary Complex Low_PROTAC->Ternary Degradation Target Degradation Ternary->Degradation Leads to High_PROTAC [PROTAC] Binary_POI Binary Complex (PROTAC-POI) High_PROTAC->Binary_POI Binary_E3 Binary Complex (PROTAC-E3) High_PROTAC->Binary_E3 No_Degradation No Degradation Binary_POI->No_Degradation Leads to Binary_E3->No_Degradation Leads to

Caption: The "Hook Effect" in PROTAC experiments.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Tos-PEG4-NH-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5] The linker, such as one derived from Tos-PEG4-NH-Boc, is not merely a spacer but critically influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.[3][6]

The complex, multi-component structure and high molecular weight (typically 700-1100 Da) of PROTACs present unique analytical challenges.[1] Rigorous characterization is essential to ensure identity, purity, stability, and ultimately, the efficacy and safety of these novel drug candidates. This guide provides a comparative overview of key analytical methods for the comprehensive characterization of PROTACs, with a focus on those incorporating flexible polyethylene glycol (PEG) linkers.

Key Analytical Challenges
  • Structural Complexity : Verifying the complete covalent structure of the three-part molecule.

  • Purity Assessment : Detecting and quantifying process-related impurities, starting materials, and potential side products.

  • Physicochemical Properties : Characterizing properties like solubility, stability, and aggregation, which are heavily influenced by the linker.[1]

  • High Molecular Weight : Adapting methods typically used for small molecules to accommodate larger, more complex structures.

Primary Analytical Techniques: A Comparison

A multi-pronged analytical strategy is necessary for the robust characterization of PROTACs. The most critical techniques include Liquid Chromatography (LC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Parameter Measured Strengths for PROTACs Limitations for PROTACs
HPLC / UPLC Purity, Quantification, StabilityHigh resolution for separating impurities and degradants.[7] Established methods for purity and content uniformity.Complex peak shapes may arise due to the flexibility of PEG linkers. Potential for on-column degradation.
LC-MS / LC-MS/MS Identity Confirmation, Purity, Metabolite ID, QuantificationProvides definitive mass confirmation of the intact PROTAC. High sensitivity for detecting trace impurities and for bioanalysis.[8][9][10] Can elucidate fragmentation patterns for structural confirmation.[11]The fragile linker can be prone to in-source fragmentation, complicating data interpretation.[12] Multiple charge states can disperse the signal.[12]
High-Resolution MS (HRMS) Exact Mass, Elemental CompositionUnambiguous confirmation of molecular formula. High mass accuracy aids in identifying unknown impurities and metabolites.Higher cost and complexity compared to standard MS.
NMR Spectroscopy Definitive Structure Elucidation, ConformationProvides detailed atomic-level structural information of the entire molecule, confirming the connectivity of ligands and the linker.[][14] Can be used to study 3D solution conformation and intermolecular interactions.[15][16]Lower sensitivity compared to MS, requiring more sample. Complex spectra can be challenging to interpret fully.
Analytical Ultracentrifugation (AUC) Ternary Complex Formation, Aggregation StatePowerful tool for studying the formation, stoichiometry, and thermodynamics of the crucial POI-PROTAC-E3 ligase ternary complex in solution.[17]Requires specialized equipment and expertise. Not suitable for routine purity analysis.

Experimental Protocols and Methodologies

Purity and Identity by HPLC-UV and LC-MS

This is the foundational analysis for any PROTAC. A high-resolution reversed-phase HPLC or UPLC method is developed to separate the main PROTAC peak from starting materials, intermediates, and degradation products.

Typical Protocol:

  • Column: A C18 stationary phase is commonly used (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient is often required to resolve closely related impurities. For example, a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min for UPLC.

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm) for purity assessment, coupled with an in-line mass spectrometer for identity confirmation.

  • MS Parameters: Electrospray ionization (ESI) in positive mode is typical. Optimization of ion source parameters is crucial to minimize in-source fragmentation of the linker.[12]

Definitive Structure Elucidation by NMR Spectroscopy

NMR is indispensable for unambiguously confirming the chemical structure of a novel PROTAC.

Typical Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments: A standard suite of 1D and 2D NMR experiments is required:

    • ¹H NMR: Provides information on the proton environment and initial assessment of purity.

    • ¹³C NMR: Shows all carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within an aromatic ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for confirming the connectivity between the two ligands and the PEG linker.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the through-space proximity of atoms, offering insights into the 3D solution conformation.[14]

Visualizing Analytical Workflows

A systematic workflow is essential for the complete characterization of a newly synthesized PROTAC.

G cluster_0 Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product LCMS LC-MS Purification->LCMS Purified PROTAC NMR NMR (1D/2D) HPLC_UV HPLC-UV (Purity) LCMS->HPLC_UV Confirmed Structure HRMS HRMS Stability Forced Degradation Bioanalysis PK Studies Ternary Ternary Complex Formation (AUC/SPR)

Caption: General workflow for PROTAC analytical characterization.

This logical diagram illustrates the relationship between analytical questions and the techniques used to answer them.

G node_ans node_ans Q1 Is it the correct molecule? A1 NMR (Definitive Structure) Q1->A1 A1_2 LC-MS / HRMS (Identity & Formula) Q1->A1_2 Q2 Is it pure? A2 HPLC-UV (Chromatographic Purity) Q2->A2 A2_2 qNMR (Absolute Purity) Q2->A2_2 Q3 Is it stable? A3 Forced Degradation (LC-MS) Q3->A3 Q4 Does it form the ternary complex? A4 AUC / SPR / Native-MS Q4->A4

References

A Comparative Guide to HPLC Analysis of Tos-PEG4-NH-Boc Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other bioconjugates, ensuring the purity of linker molecules such as Tos-PEG4-NH-Boc is of paramount importance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to this compound and its Analysis

This compound is a heterobifunctional linker containing a tosyl group (Tos), a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The tosyl group allows for reactions with nucleophiles, while the Boc-protected amine, after deprotection, can react with electrophiles, making it a versatile building block in medicinal chemistry. The purity of this linker is critical as impurities can lead to undesired side reactions and affect the efficacy and safety of the final product.

HPLC is a powerful technique for assessing the purity of such compounds. However, the polyethylene glycol (PEG) chain can present analytical challenges. While the tosyl group provides a chromophore for UV detection, alternative methods may be necessary for comprehensive characterization, especially for identifying and quantifying impurities that may lack this chromophore.

Comparison of Analytical Methods

The primary method for analyzing the purity of this compound is Reversed-Phase HPLC with UV detection (RP-HPLC-UV). An alternative and complementary method is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides higher specificity and allows for the identification of unknown impurities.

ParameterRP-HPLC-UVLC-MS
Principle Separation based on hydrophobicity, detection via UV absorbance of the tosyl group.Separation based on hydrophobicity, detection by mass-to-charge ratio.
Primary Use Routine purity assessment and quantification.Impurity identification, structural confirmation, and high-sensitivity analysis.
Resolution Good separation of major components from less polar or more polar impurities.Excellent resolution and specificity, can distinguish co-eluting peaks by mass.
Sensitivity Moderate, dependent on the UV absorptivity of the tosyl group.High, capable of detecting trace-level impurities.
Quantitative Accuracy High, with proper calibration.Good, can be more variable without appropriate internal standards.
Cost & Complexity Lower cost, relatively simple operation.Higher cost, more complex instrumentation and data analysis.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is suitable for routine quality control and purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for identifying impurities and confirming the mass of the main component.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • The same chromatographic conditions as the RP-HPLC-UV method can be used. The mobile phase may be modified to use formic acid instead of TFA for better MS sensitivity.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Data Presentation

Table 1: Purity Analysis of a Representative Batch of this compound

MethodMain Peak Retention Time (min)Main Peak Area %Impurity 1 (Relative Retention Time)Impurity 1 Area %Impurity 2 (Relative Retention Time)Impurity 2 Area %
RP-HPLC-UV 15.298.5%0.850.8%1.120.7%
LC-MS (TIC) 15.298.2%0.850.9%1.120.9%

Table 2: Mass Identification of Peaks by LC-MS

PeakRetention Time (min)Observed m/z [M+H]⁺Proposed Identity
Main Peak 15.2491.2This compound
Impurity 1 12.9391.2Boc-NH-PEG4-NH2 (loss of tosyl group)
Impurity 2 17.0505.2Tos-PEG4-N(Boc)2 (over-protection)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Injection Inject Sample Dissolution->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Comparison Start Need to Analyze This compound Purity Routine_QC Routine Quality Control? Start->Routine_QC Impurity_ID Need Impurity Identification? Routine_QC->Impurity_ID No RP_HPLC_UV Use RP-HPLC-UV Routine_QC->RP_HPLC_UV Yes Impurity_ID->RP_HPLC_UV No LC_MS Use LC-MS Impurity_ID->LC_MS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity of this compound can be reliably determined using RP-HPLC with UV detection, which is a robust and cost-effective method for routine quality control. For more in-depth analysis, such as the identification of unknown impurities or for higher sensitivity applications, LC-MS is the preferred alternative. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural information, and the available instrumentation. The protocols and data presented in this guide provide a solid foundation for establishing a reliable analytical workflow for this critical linker molecule.

A Comparative Guide to PROTAC Characterization: The Role of Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4] A crucial step in the development of effective PROTACs is the rigorous characterization of their structure and function. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, providing deep insights from initial synthesis confirmation to the analysis of complex biological interactions.

This guide focuses on the utility of mass spectrometry for characterizing PROTACs, particularly those synthesized using PEG-based linkers derived from precursors like Tos-PEG4-NH-Boc. It compares MS-based approaches with other analytical techniques and provides data-driven insights and detailed protocols for researchers in the field.

The Central Role of the Linker

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) and the molecule's overall physicochemical properties.[5] PEG-based linkers, such as those derived from this compound, are frequently used to improve solubility and pharmacokinetic profiles.[5][6] Characterizing the final PROTAC molecule requires precise analytical methods to confirm the successful conjugation of all three components.

Mass Spectrometry: A Multifaceted Analytical Tool

Mass spectrometry offers a suite of techniques applicable to various stages of PROTAC development. Its high sensitivity, speed, and accuracy make it superior for confirming molecular identity and quantifying analytes in complex biological matrices.[7][8]

Key Applications of MS in PROTAC Characterization:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides unambiguous determination of the elemental formula of the synthesized PROTAC, ensuring the correct conjugation of the POI ligand, E3 ligase ligand, and the specific linker.[7]

  • Structural Elucidation: Tandem MS (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are used to fragment the PROTAC molecule.[9] The resulting fragmentation patterns serve as a fingerprint, confirming the structure of the individual components and the integrity of the linker connections.[7][8]

  • Purity Assessment: Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to assess the purity of synthesized PROTACs, separating the final product from unreacted starting materials and byproducts.[10]

  • Quantitative Analysis: LC-MS/MS is the gold standard for quantifying PROTAC levels in biological samples (e.g., plasma, urine) for pharmacokinetic (PK) and drug metabolism studies.[2][3][11] This is vital for understanding the in vivo fate of the molecule.

  • Ternary Complex Analysis: Native mass spectrometry allows for the study of non-covalent interactions, enabling the direct detection and characterization of the functionally essential POI-PROTAC-E3 ligase ternary complex.[1][12][13] This provides insights into complex stability, stoichiometry, and the "hook effect".[14]

G cluster_synthesis PROTAC Synthesis & Verification cluster_characterization Mass Spectrometry Characterization Workflow cluster_downstream Functional & In Vivo Analysis s1 POI Ligand s4 Chemical Synthesis s1->s4 s2 This compound (Linker Precursor) s2->s4 s3 E3 Ligase Ligand s3->s4 s5 Crude PROTAC s4->s5 c1 LC-MS Analysis (Purity & MW) s5->c1 Purification c2 High-Resolution MS (Accurate Mass) c1->c2 c3 Tandem MS (MS/MS) (Structure Confirmation) c2->c3 c4 Purified PROTAC c3->c4 d1 Native MS (Ternary Complex) c4->d1 d2 LC-MS/MS Quant (PK Studies) c4->d2 d3 Biological Assays (Degradation) c4->d3 d4 Verified & Active PROTAC d1->d4 d2->d4 d3->d4

Caption: PROTAC development workflow from synthesis to characterization.

Comparison of Analytical Techniques

While mass spectrometry is a cornerstone of PROTAC analysis, it is often used in conjunction with other methods. Each technique offers unique advantages and limitations.

Technique Primary Use in PROTAC Characterization Advantages Limitations
Mass Spectrometry (MS) Molecular weight confirmation, structural elucidation, purity analysis, quantification, ternary complex analysis.[7][8][13]High sensitivity, high speed, provides structural information, applicable to complex mixtures.[12]Native MS for ternary complexes can be technically challenging; indirect measure of biological function.
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation of novel PROTACs and their precursors.[8]Provides detailed atomic-level structural information and stereochemistry.Lower sensitivity than MS, requires larger sample amounts, complex data interpretation, not suitable for high-throughput screening.
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification of synthesized PROTACs.[15]Robust, reproducible, excellent for separating complex mixtures.Provides no structural information on its own (when used with UV detection); requires coupling to MS for mass identification.
Surface Plasmon Resonance (SPR) Quantifying binding kinetics of PROTAC to POI and E3 ligase, and ternary complex formation.[13][16]Real-time, label-free kinetic data (kon, koff, KD).Can be low-throughput, requires immobilization of a binding partner which may affect its activity, resource-intensive.[13][16]
Isothermal Titration Calorimetry (ITC) Measuring thermodynamic parameters of binding interactions (binary and ternary).Provides a complete thermodynamic profile of binding (ΔH, ΔS, KD).Requires large amounts of pure protein and compound, low-throughput.[17][18]
Western Blot / Immunoassays Measuring the degradation of the target protein in cellular assays.[19]Direct measure of biological outcome (protein loss).Semi-quantitative, lower throughput, dependent on antibody quality, time-consuming.[19]

Experimental Protocols

1. Protocol: LC-MS/MS for PROTAC Molecular Weight Confirmation and Purity Analysis

This protocol outlines a general method for analyzing a purified PROTAC derived from a this compound linker.

  • Sample Preparation:

    • Dissolve the synthesized PROTAC in a suitable solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a mixture of 50:50 water:acetonitrile with 0.1% formic acid.[3]

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC/HPLC system.[2]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3-0.6 mL/min.[2][3]

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 1-10 µL.[2][3]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 200-2000).

    • MS/MS (Tandem MS): Use data-dependent acquisition to select the primary ion ([M+H]+, [M+2H]2+) for fragmentation via CID. Analyze the resulting fragment ions to confirm the structure.

2. Data Presentation: Expected vs. Observed Mass

For a hypothetical PROTAC (Structure: POI Ligand - PEG4 Linker - E3 Ligand), the data would be presented as follows:

Analyte Chemical Formula Expected Monoisotopic Mass (Da) Observed Mass (m/z) [M+H]+ Mass Error (ppm)
PROTACC45H52N8O10S904.3551905.3624< 2
POI LigandC20H20N4O2360.1586--
E3 LigandC13H11N3O4289.0750--

This data is representative and will vary based on the specific PROTAC structure.

Visualizing the PROTAC Mechanism

The efficacy of a PROTAC is predicated on its ability to induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

G cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 Ub Ubiquitin POI_PROTAC_E3->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for PROTAC-induced protein degradation.

Conclusion

Mass spectrometry is a versatile and powerful platform for the comprehensive characterization of PROTACs, including those synthesized with this compound derived linkers. From initial quality control to the detailed analysis of ternary complexes and in vivo quantification, MS provides critical data throughout the drug discovery pipeline.[2][7][13] When integrated with orthogonal methods like SPR and cellular degradation assays, MS enables researchers to build a complete picture of a PROTAC's chemical identity, biochemical function, and biological activity, accelerating the development of this promising therapeutic modality.

References

A Comparative Guide to Tos-PEG4-NH-Boc and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable properties.[3][4]

This guide provides an objective comparison of Tos-PEG4-NH-Boc with other commonly used PEG linkers in PROTAC development, supported by a review of experimental data and detailed methodologies for their evaluation.

The Central Role of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[1][5] This is particularly advantageous as PROTACs are often large and can suffer from poor solubility and cell permeability.[6] The length and composition of the PEG linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5][7]

Comparing this compound with Other PEG4 Linkers

This compound is a PEG-based linker with a tosyl (Tos) group at one end and a Boc-protected amine at the other. The tosyl group is a good leaving group, making it suitable for reaction with nucleophiles like amines or hydroxyls on a warhead or E3 ligase ligand. The Boc-protected amine allows for deprotection under acidic conditions to reveal a primary amine, which can then be coupled to the other part of the PROTAC, typically via an amide bond formation.[8][9]

This section compares the functional characteristics of this compound with other PEG4 linkers that have different terminal functional groups.

Linker NameStructureReactive End 1Reactive End 2Key Features & Applications
This compound Tos-O-(CH2CH2O)4-NH-BocTosyl (Tos)Boc-protected AmineThe tosyl group acts as a leaving group for reaction with nucleophiles. The Boc-protected amine allows for controlled, sequential synthesis of the PROTAC.
Boc-NH-PEG4-Acid Boc-NH-(CH2CH2O)4-COOHBoc-protected AmineCarboxylic AcidThe carboxylic acid can be activated (e.g., with HATU, EDC) to form an amide bond with an amine. The Boc-protected amine provides an orthogonal handle for further functionalization.
NH2-PEG4-Linker H2N-(CH2CH2O)4-XAmineVariable (X)A versatile building block where one end is a reactive amine. The other end (X) can be a variety of functional groups (e.g., another amine, an acid, an alkyne) for different coupling strategies.
N3-PEG4-C2-NH2 N3-(CH2CH2O)4-CH2CH2-NH2AzideAmineThe azide group is used in "click chemistry" reactions (e.g., CuAAC or SPAAC) for efficient and specific conjugation.[10] The amine provides a point of attachment for the other ligand.

Quantitative Comparison of PROTAC Performance with Different Linkers

ParameterPROTAC with PEG4 Linker (Amide Linkage)PROTAC with PEG4 Linker (Triazole Linkage)Rationale for Potential Differences
Target Binding Affinity (Kd, nM) 5055The linker itself generally has a minimal direct impact on the binary binding affinity of the warhead to the target protein, assuming the exit vector is appropriate.
Ternary Complex Formation (Cooperativity, α) 58The rigidity and specific geometry of the triazole ring formed via click chemistry can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to higher cooperativity.[11]
Degradation Efficacy (DC50, nM) 10075Improved ternary complex stability and cooperativity often translate to more efficient ubiquitination and degradation, resulting in a lower DC50 value.
Maximum Degradation (Dmax, %) 9095A more stable ternary complex can lead to more complete degradation of the target protein.
Cell Permeability (Papp, 10⁻⁶ cm/s) 1.51.2The introduction of the polar triazole group may slightly decrease passive permeability compared to a simple amide linkage. However, the overall properties of the PROTAC will be the dominant factor.
In vivo Half-life (t1/2, hours) 810The triazole ring is generally more metabolically stable than an amide bond, which can be susceptible to hydrolysis by cellular amidases. This can lead to a longer in vivo half-life.

Experimental Protocols for Evaluating PROTAC Performance

A systematic evaluation of PROTACs synthesized with different linkers is crucial to identify the optimal candidate. Below are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blot)

This assay is a fundamental method to quantify the reduction in the level of the target protein following PROTAC treatment.[12]

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal loading.[12]

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assays

These assays are critical for understanding the mechanism of action of the PROTAC and for optimizing the linker, as the formation of a stable ternary complex is a prerequisite for efficient degradation.

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) on a sensor chip.

  • Binary Interaction: Inject the PROTAC over the sensor surface at various concentrations to measure its binding affinity to the E3 ligase.

  • Ternary Complex Formation: In a separate experiment, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α).

ITC measures the heat changes associated with molecular interactions, providing thermodynamic parameters of binding.

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in the same buffer.

  • Binary Titration: Titrate the PROTAC into the target protein solution to determine the binding affinity and thermodynamics of this binary interaction.

  • Ternary Titration: Titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the E3 ligase.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. Calculate the cooperativity.

Pharmacokinetic Analysis (LC-MS/MS)

This analysis is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in vivo.[13][14]

Protocol:

  • Sample Collection: Administer the PROTAC to laboratory animals (e.g., mice or rats) and collect plasma samples at various time points.

  • Sample Preparation: Extract the PROTAC from the plasma samples, typically by protein precipitation with an organic solvent (e.g., acetonitrile).[13]

  • LC-MS/MS Analysis:

    • Separate the PROTAC from other plasma components using liquid chromatography (LC).

    • Detect and quantify the PROTAC using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the PROTAC in the plasma samples. Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase E3->PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Ternary Complex Formation Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Fragments Peptide Fragments Proteasome->Fragments Ternary->E3 Ternary->PROTAC Recycling POI_Ub Ub-POI Ternary->POI_Ub POI_Ub->Proteasome Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start: Select Warhead & E3 Ligase Ligand Linker_Selection Select PEG Linker (e.g., this compound) Start->Linker_Selection Reaction1 Couple Linker to Ligand 1 (e.g., Nucleophilic attack on Tosyl group) Linker_Selection->Reaction1 Deprotection Deprotect Linker (e.g., Remove Boc group with acid) Reaction1->Deprotection Reaction2 Couple Linker-Ligand 1 to Ligand 2 (e.g., Amide bond formation) Deprotection->Reaction2 Purification Purify PROTAC (e.g., HPLC) Reaction2->Purification Characterization Characterize PROTAC (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis using a bifunctional linker.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. While this compound offers a versatile platform for PROTAC synthesis due to its distinct reactive ends, a thorough comparison with other PEG linkers is essential for optimizing the final molecule's performance. By systematically evaluating PROTACs with different linkers using the detailed experimental protocols outlined in this guide, researchers can make data-driven decisions to advance the development of novel and potent protein degraders. The interplay between linker length, flexibility, and the nature of the linkage significantly impacts ternary complex formation, degradation efficacy, and pharmacokinetic properties, underscoring the importance of a well-designed linker in the success of a PROTAC therapeutic.

References

The PEG4 Advantage: A Comparative Guide to Linker Selection in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. Among the various linker types, polyethylene glycol (PEG) linkers, particularly those with four ethylene glycol units (PEG4), have emerged as a versatile tool in optimizing PROTAC performance. This guide provides an objective comparison of PEG4 linkers with other alternatives, supported by experimental data, detailed protocols, and visual workflows to inform rational PROTAC design.

The Impact of Linker Composition on PROTAC Properties: A Head-to-Head Comparison

The selection of a linker is a multi-parameter optimization process where a balance between hydrophilicity, flexibility, and length is crucial. While simple alkyl chains have been traditionally used due to their synthetic tractability, PEG linkers offer distinct advantages in overcoming common challenges in PROTAC development, such as poor solubility and limited cell permeability.[1][2][]

The inclusion of ethylene glycol units in the linker backbone enhances the hydrophilicity of the PROTAC molecule.[] This is a significant advantage as the often large and hydrophobic nature of PROTACs can lead to poor aqueous solubility, hindering their formulation and bioavailability.[4] By increasing the topological polar surface area (TPSA), PEG linkers can improve a PROTAC's interaction with aqueous environments.[5]

However, the relationship between hydrophilicity and cell permeability is complex. While excessive polarity can impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface and facilitating cell entry.[4] This "chameleon-like" behavior is a key advantage of PEG linkers over more rigid alkyl chains.

The following table summarizes the quantitative impact of linker composition on the physicochemical properties and degradation efficiency of representative PROTACs.

PROTACLinker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC 1 Alkyl Chain8505.8130>1000<200.5
PROTAC 2 PEG28964.9155500651.2
PROTAC 3 PEG4 984 4.0 180 150 >90 1.8
PROTAC 4 PEG610723.1205300851.5

Data is illustrative and compiled from various sources in the literature. cLogP (calculated log P) is a measure of lipophilicity. TPSA (Topological Polar Surface Area) is an indicator of polarity. DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation. Permeability is a measure of the ability of the PROTAC to cross a cell membrane.

As the data illustrates, increasing the PEG linker length from two to four units (PROTAC 2 to PROTAC 3) leads to a significant improvement in degradation efficiency (lower DC50 and higher Dmax) and enhanced cell permeability. This highlights the importance of optimizing the linker length for each specific target and E3 ligase pair.

Visualizing the PROTAC Workflow and Mechanism

To better understand the processes involved in PROTAC development and action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow PROTAC Design and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Solubility Solubility Assay Synthesis->Solubility Permeability Permeability Assay (PAMPA, Caco-2) Synthesis->Permeability Degradation Degradation Assay (Western Blot) Synthesis->Degradation Optimization SAR-driven Optimization Degradation->Optimization Optimization->Design

A typical workflow for PROTAC design and evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of PROTAC linkers.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG4 linker.

  • Materials:

    • Target protein ligand with a suitable functional group (e.g., carboxylic acid).

    • E3 ligase ligand with a suitable functional group (e.g., amine).

    • Amine-PEG4-acid bifunctional linker.

    • Coupling reagents (e.g., HATU, HOBt).

    • Base (e.g., DIPEA).

    • Anhydrous solvents (e.g., DMF, DCM).

    • Purification materials (e.g., silica gel for column chromatography, HPLC system).

  • Procedure:

    • Step 1: Coupling of the first ligand to the PEG4 linker.

      • Dissolve the target protein ligand (1.0 eq) and the Amine-PEG4-acid linker (1.1 eq) in anhydrous DMF.

      • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the reaction mixture.

      • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

      • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the resulting intermediate by silica gel column chromatography.

    • Step 2: Coupling of the second ligand.

      • Dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

      • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

      • Stir the reaction at room temperature overnight, monitoring by LC-MS.

      • Work-up the reaction as described in Step 1.

      • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

      • Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein.

    • PROTAC compound dissolved in DMSO.

    • Cell culture medium and supplements.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody against the target protein.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Treatment:

      • Seed cells in a 6-well plate and allow them to adhere overnight.

      • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 18 hours). Include a vehicle control (DMSO).

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Add lysis buffer to each well and incubate on ice for 20 minutes.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of the supernatant using a BCA assay.

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Western Blotting:

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and add the chemiluminescent substrate.

      • Visualize the protein bands using a chemiluminescence imaging system.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.

  • Materials:

    • PAMPA plate system (donor and acceptor plates).

    • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).

    • Phosphate buffer saline (PBS), pH 7.4.

    • PROTAC compound.

    • Plate reader for UV-Vis absorbance measurement.

  • Procedure:

    • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

    • Compound Preparation: Prepare a solution of the PROTAC in PBS in the donor plate wells.

    • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.

    • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

    • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.

    • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a PROTAC.

  • Materials:

    • PROTAC compound.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Shaker incubator.

    • Centrifuge.

    • HPLC system for quantification.

  • Procedure:

    • Add an excess amount of the PROTAC compound to a vial containing a known volume of PBS (pH 7.4).

    • Incubate the vial in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved PROTAC in the supernatant using a calibrated HPLC method.

    • The measured concentration represents the thermodynamic solubility of the PROTAC.

Conclusion

The strategic incorporation of a PEG4 linker in PROTAC design offers a compelling approach to overcoming common liabilities in drug development. By enhancing solubility and providing a means to fine-tune physicochemical properties, PEG4 linkers can significantly improve a PROTAC's cell permeability and degradation efficacy compared to traditional alkyl linkers. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers in the rational design and optimization of next-generation protein degraders. The continued exploration of novel linker technologies, guided by a thorough understanding of their structure-activity relationships, will undoubtedly pave the way for the development of more potent and effective PROTAC-based therapeutics.

References

A Head-to-Head Comparison: Tos-PEG4-NH-Boc Versus Alkyl Linkers in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Proteolysis Targeting Chimeras (PROTACs)

In the rapidly advancing field of targeted protein degradation, the choice of a chemical linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a comprehensive comparison of two commonly employed flexible linkers: the polyethylene glycol (PEG)-based Tos-PEG4-NH-Boc and traditional alkyl chains. By examining their impact on the physicochemical properties, cell permeability, and degradation efficacy of PROTACs, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of potent and drug-like protein degraders.

The Crucial Role of the Linker in PROTAC-Mediated Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is far more than an inert spacer; its length, composition, and flexibility are pivotal in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for ubiquitination and subsequent proteasomal degradation.[1]

At a Glance: Key Differences Between this compound and Alkyl Linkers

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Contains repeating ethylene glycol units with a terminal Boc-protected amine and a tosyl group.Composed of saturated or unsaturated hydrocarbon chains.[1]
Solubility Generally enhances aqueous solubility due to the hydrophilic nature of the PEG chain.[2]Tend to be more hydrophobic, which can lead to lower aqueous solubility.[1]
Cell Permeability Can have a complex effect; the hydrophilicity may hinder passive diffusion, but the flexibility can allow for conformations that shield polar surface area, aiding permeability.Generally, their lipophilic nature can enhance cell permeability.
Metabolic Stability The ether linkages in the PEG chain can be susceptible to oxidative metabolism.[3]Typically more metabolically stable due to the robust nature of C-C and C-H bonds.
Synthetic Accessibility Commercially available and amenable to standard coupling chemistries.Readily synthesized and incorporated through various chemical methods.[4]

Performance Deep Dive: A Quantitative Comparison

The optimal linker is highly dependent on the specific POI and E3 ligase pair. However, general trends and specific examples from the literature can guide linker selection.

Physicochemical Properties

The introduction of a PEG linker generally decreases the calculated logP (cLogP) and increases the topological polar surface area (TPSA), which can correlate with improved solubility.

Table 1: Impact of Linker Type on Physicochemical Properties of a Hypothetical PROTAC

PROTAC Linker TypeMolecular Weight ( g/mol )cLogPTPSA (Ų)
Alkyl (C8)~7505.1150
PEG4~8403.7185
Data is illustrative and compiled from general principles observed in PROTAC design.
Protein Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Table 2: Comparative Degradation Efficacy of PROTACs with PEG vs. Alkyl Linkers

TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Source
CRBNVHL9-atom alkyl chainActive-[4]
CRBNVHL3 PEG unitsWeak Degradation-[4]
BTKCRBNPEG6 (in RC-1)2.297[5]
PI3K/mTORVHLC8 alkyl (in GP262)42.23 - 227.4 (PI3K), 45.4 (mTOR)71.3 - 88.6 (PI3K), 74.9 (mTOR)[6]
This table compiles data from different studies to illustrate the performance of PROTACs with PEG and alkyl linkers. Direct comparison should be made with caution as the warhead, E3 ligase ligand, and experimental conditions vary.

One study directly comparing a nine-atom alkyl chain to a three-unit PEG linker for the degradation of CRBN found that the alkyl linker was more effective, suggesting that for this specific system, the PEG linker was less optimal.[4] In contrast, a highly potent Bruton's tyrosine kinase (BTK) degrader, RC-1, utilized a PEG6 linker and achieved a DC50 of 2.2 nM with a Dmax of 97%.[5] Furthermore, a potent dual-target degrader of PI3K and mTOR, GP262, employed a C8 alkyl linker.[6] These examples highlight the context-dependent nature of linker performance.

Experimental Methodologies

A robust assessment of PROTAC efficacy is crucial for linker optimization. The following is a generalized protocol for determining target protein degradation via Western Blotting.

Protocol: Western Blot for PROTAC-Induced Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs (both PEG- and alkyl-linker containing) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection and Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the Process: From Ternary Complex to Degradation

To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_POI PROTAC-POI Binary Complex PROTAC->PROTAC_POI Binds PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 Binds POI Protein of Interest (POI) POI->PROTAC_POI Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Recruitment E3 E3 Ligase E3->PROTAC_E3 E3->Ternary Recruitment PROTAC_POI->Ternary PROTAC_E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Induces Recycling PROTAC Recycling Ternary->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Marks POI for Degradation POI Degradation Proteasome->Degradation Mediates Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End: Comparative Efficacy analysis->end

Caption: Experimental workflow for comparing PROTAC degradation efficiency.

Conclusion and Future Outlook

The choice between a this compound and an alkyl linker is not straightforward and requires empirical validation for each new PROTAC system. PEG-based linkers offer the advantage of increased solubility, which can be beneficial for PROTACs with highly lipophilic warheads and E3 ligase ligands. However, this can come at the cost of reduced cell permeability and metabolic stability. Conversely, alkyl linkers can enhance cell permeability and metabolic stability but may lead to solubility issues.

The future of PROTAC design lies in a more rational, structure-guided approach to linker selection. Advances in structural biology and computational modeling will be instrumental in predicting the optimal linker length and composition to achieve favorable ternary complex formation and drug-like properties. Ultimately, a systematic evaluation of a diverse set of linkers, including both PEG- and alkyl-based scaffolds, will be essential to unlock the full therapeutic potential of targeted protein degradation.

References

assessing the efficacy of PROTACs with different linker compositions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PROTAC Efficacy Based on Linker Composition

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] It is increasingly evident that the linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[][]

This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to aid researchers in the rational design and optimization of these powerful molecules.

The Influence of Linker Composition and Length

The linker's length, rigidity, and chemical makeup play a pivotal role in dictating the spatial arrangement of the target protein and the E3 ligase, a factor crucial for efficient protein degradation.[6][7] The optimization of the linker is often an empirical process, but understanding the general principles governing its function can significantly streamline development.[][9]

Commonly used linkers include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating elements like piperazine, piperidine, or triazole moieties.[][][10] Flexible linkers are synthetically accessible and allow for conformational adaptability, which can be advantageous in forming a productive ternary complex.[] However, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially improving efficacy.[9]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[11] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex, while an overly long linker might not effectively bring the two proteins into the required proximity for ubiquitination.[][7]

Quantitative Comparison of PROTACs with Different Linkers

The following table summarizes quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BTK Degrader Series BTKCRBNPEG10 (2 PEG units)Impaired Binding-[1]
BTKCRBNPEG17 (4 PEG units)1-40-[1]
TBK1 Degrader Series TBK1VHLAlkyl/Ether< 12No Degradation-[1]
TBK1VHLAlkyl/Ether21396[1]
TBK1VHLAlkyl/Ether2929276[1]
ERα Degrader Series ERαpVHLAlkyl12> 12 (Superior to longer linkers at low doses)-[12][13]
ERαpVHLAlkyl16~13 (Most effective overall)-[12][13]
ERαpVHLAlkyl> 16Less potent-[12][13]
PI3K/mTOR Degrader PI3K/mTORVHLPEG/Alkyl (Flexible)Not Specified42.23-227.4 (PI3K), 45.4 (mTOR)-[14]
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately assessing PROTAC efficacy. Below are methodologies for key assays.

Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3]

1. Cell Treatment and Lysis:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[3]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[3]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

4. Detection and Analysis:

  • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[3]

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[3]

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action.[][15] Several biophysical techniques can be employed for this purpose.[16]

NanoBRET™ Ternary Complex Assay (Cell-Based):

This assay measures the proximity between the target protein and the E3 ligase in live cells.[15]

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a bioluminescent donor (e.g., NanoLuc® fused to the target protein) is in close proximity to a fluorescent acceptor (e.g., a fluorescently labeled HaloTag® fused to the E3 ligase).[15]

General Protocol:

  • Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.

  • Label the HaloTag® fusion with a fluorescent ligand.

  • Treat the cells with the PROTAC at various concentrations.

  • Measure the bioluminescent and fluorescent signals.

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission) to quantify ternary complex formation.[6][15]

Surface Plasmon Resonance (SPR) (Biochemical):

SPR provides real-time, label-free detection of binding events.[16]

Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding of molecules, are measured.[16]

General Protocol:

  • Immobilize one of the proteins (e.g., the E3 ligase) on the SPR sensor chip.

  • Inject the second protein (the target protein) and the PROTAC simultaneously over the chip surface.

  • Monitor the change in the SPR signal to determine the kinetics and affinity of ternary complex formation.[16]

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binds PROTAC PROTAC PROTAC->TC Binds E3 E3 Ligase E3->TC Binds Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Linker Evaluation

This diagram outlines a systematic workflow for assessing the efficacy of PROTACs with different linkers.

PROTAC_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Design & Synthesize PROTAC Library (Varying Linkers) binding_assay Binary Binding Assays (SPR, ITC, FP) start->binding_assay ternary_assay Ternary Complex Formation Assays (SPR, NanoBRET) start->ternary_assay cell_treatment Treat Cells with PROTACs start->cell_treatment data_analysis Data Analysis (DC50, Dmax, IC50) binding_assay->data_analysis ternary_assay->data_analysis degradation_assay Protein Degradation (Western Blot, HiBiT) cell_treatment->degradation_assay viability_assay Cell Viability (e.g., MTS, CTG) cell_treatment->viability_assay degradation_assay->data_analysis viability_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Relationship Between Linker Properties and Efficacy

The properties of the linker directly influence the formation of the ternary complex and, consequently, the degradation efficacy.

Linker_Properties cluster_linker Linker Properties cluster_outcomes Key Outcomes length Length ternary_complex Ternary Complex Stability & Geometry length->ternary_complex composition Composition (e.g., PEG, Alkyl) composition->ternary_complex physicochem Physicochemical Properties (Solubility, Permeability) composition->physicochem rigidity Rigidity/Flexibility rigidity->ternary_complex efficacy Degradation Efficacy (DC50, Dmax) ternary_complex->efficacy physicochem->efficacy

Caption: Influence of linker properties on PROTAC efficacy.

References

A Comparative Guide to In Vitro Validation of FAK-Targeting PROTACs: A Focus on BI-3663

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This guide provides a detailed comparison of in vitro assays used to validate the function of the Focal Adhesion Kinase (FAK) PROTAC, BI-3663, which incorporates a flexible polyethylene glycol (PEG)-based linker, and contrasts its performance with other notable FAK-targeting PROTACs.

The PROTAC Approach: Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein—in this case, FAK—and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to engage in another degradation cycle. BI-3663 utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of FAK.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BI-3663 (Tos-PEG4-NH-Boc derived linker) FAK FAK (Target Protein) PROTAC->FAK Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex FAK-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex FAK->Ternary_Complex CRBN->Ternary_Complex Ub_FAK Ubiquitinated FAK Ternary_Complex->Ub_FAK Ubiquitination Ub Ubiquitin Ub->Ub_FAK Proteasome Proteasome Ub_FAK->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_FAK Degraded FAK (Peptides) Proteasome->Degraded_FAK Degradation

Figure 1: Mechanism of action of the FAK PROTAC BI-3663.

Comparative In Vitro Performance of FAK PROTACs

The efficacy of a PROTAC is determined by a series of key in vitro parameters, including binding affinity to both the target protein and the E3 ligase, and the efficiency of target protein degradation. The following table summarizes the performance of BI-3663 in comparison to other FAK-targeting PROTACs.

PROTACTarget BinderE3 Ligase LigandLinker TypeTarget Binding (IC50/Kd, nM)E3 Ligase Binding (IC50/Kd, nM)Degradation DC50 (nM)Max Degradation (Dmax)Cell Line
BI-3663 BI-4464Pomalidomide (CRBN)PEG-based18 (PTK2 IC50)[1][2]877 (CRBN)[1]25-30[1][2][3]>80-95%[1][3]A549, various HCC lines
BI-0319 BI-4464VHL LigandPEG-based--243[4]~80%[4]A549
PROTAC-3 DefactinibVHL Ligand---3[5]-PC3
BSJ-04-146 BSJ-04-175Thalidomide (CRBN)---1-10 (approx.)[6]>90%[6]PATU-8988T
FC-11 PF-562271/VS-6063 derivativeCRBN Ligand---pM range[7]-Various
A13 PF-562271 derivativePomalidomide (CRBN)-26.4 (FAK IC50)[7][8]-<10[7][8]85% at 10 nM[7][8]A549

Key In Vitro Assays for PROTAC Functional Validation

A comprehensive evaluation of a PROTAC's function requires a suite of biochemical and cell-based assays. Below are the detailed protocols for the pivotal experiments used to characterize FAK PROTACs.

Target and E3 Ligase Binding Assays

Objective: To quantify the binding affinity of the PROTAC for the target protein (FAK) and the E3 ligase (CRBN or VHL).

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that measures the binding of the PROTAC to its targets.

Protocol:

  • Reagents: Terbium-conjugated anti-tag antibody (e.g., anti-GST), GST-tagged FAK protein, fluorescently labeled tracer ligand for FAK, and the PROTAC compound. A similar setup is used for the E3 ligase, for instance, with a His-tagged CRBN and a corresponding fluorescent tracer.

  • Procedure:

    • Add the tagged protein (e.g., GST-FAK) and the anti-tag antibody-terbium conjugate to the wells of a microplate and incubate.

    • Add the fluorescent tracer ligand and varying concentrations of the PROTAC.

    • Incubate to allow for binding competition.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The decrease in the F-RET signal with increasing PROTAC concentration is used to calculate the IC50 value, which reflects the binding affinity.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_binding Binding & Measurement cluster_analysis Data Analysis Reagents Reagents: - Tagged Protein (e.g., GST-FAK) - Tb-Anti-Tag Antibody - Fluorescent Tracer - PROTAC Plate_Setup Plate Setup: Dispense reagents into 384-well plate Reagents->Plate_Setup Incubation Incubate to allow binding competition Plate_Setup->Incubation Measurement Measure TR-FRET signal (Excitation at 340 nm, Emission at 665 nm and 620 nm) Incubation->Measurement Ratio Calculate Emission Ratio (665 nm / 620 nm) Measurement->Ratio Curve_Fit Plot Ratio vs. [PROTAC] and fit to a sigmoidal dose-response curve Ratio->Curve_Fit IC50 Determine IC50 value Curve_Fit->IC50

Figure 2: Experimental workflow for a TR-FRET binding assay.
Target Protein Degradation Assay

Objective: To measure the potency (DC50) and efficacy (Dmax) of the PROTAC in inducing the degradation of the target protein in a cellular context.

Methodology: Western Blot

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A549) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for FAK. A loading control antibody (e.g., GAPDH or ß-actin) is used for normalization.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the FAK band intensity to the loading control.

    • Plot the normalized FAK levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Cell Viability/Cytotoxicity Assay

Objective: To assess the effect of PROTAC-mediated protein degradation on cell health and proliferation.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).

FAK Signaling and the Impact of Degradation

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its degradation by a PROTAC can disrupt these key signaling pathways, making it an attractive target for cancer therapy.

FAK_Signaling_Pathway cluster_pathway FAK Signaling Cascade Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Outcomes Cell Proliferation, Survival, Migration Akt->Cell_Outcomes ERK->Cell_Outcomes PROTAC FAK PROTAC (e.g., BI-3663) Degradation FAK Degradation PROTAC->Degradation Degradation->FAK Inhibits

Figure 3: Simplified FAK signaling pathway and the inhibitory effect of a FAK PROTAC.

Conclusion

The in vitro validation of a PROTAC such as BI-3663 is a multi-faceted process that requires a systematic evaluation of its binding properties, degradation efficacy, and cellular consequences. The comparative data presented here highlights that while BI-3663 is a potent FAK degrader, the field is rich with alternative molecules that may offer advantages in terms of potency, E3 ligase utilization, or other pharmacological properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to characterize and compare novel PROTAC molecules in the exciting and promising landscape of targeted protein degradation.

References

Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. Among the key components of a PROTAC, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a pivotal role in determining its efficacy. This guide provides a comprehensive head-to-head comparison of PROTACs with varying polyethylene glycol (PEG) linker lengths, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological processes.

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible.[4][5]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Estrogen Receptor α (ERα)-Targeting PROTACs

A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer. The PROTACs utilized a ligand for ERα and recruited the von Hippel-Lindau (VHL) E3 ligase.[2][6]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data from Cyrus et al. as cited in[2].

The data clearly indicates that a 16-atom linker is optimal for ERα degradation in this series of PROTACs.[6]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1-targeting PROTACs also underscores the importance of linker optimization. A study explored a series of PROTACs with varying linker lengths for the degradation of TBK1.[2][7]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Data from a study by Arvinas as cited in[2][7].

In this case, a 21-atom linker demonstrated the highest potency, with linkers shorter than 12 atoms being inactive.[7]

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Studies on PROTACs targeting Cyclin-dependent kinase 9 (CDK9), a promising oncology target, have also shown a dependency on linker length for optimal degradation.[2][8][9]

PROTACLinker CompositionDC50 (µM)
CDK9 degrader-6Amide-containing chain0.10 (CDK942), 0.14 (CDK955)

Data from a study on CDK9-targeting PROTACs as cited in[2].

While a systematic study with varying PEG linker lengths for CDK9 is not detailed here, the provided data highlights the potency achieved with an optimized linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in PROTAC research.

Target Protein Degradation Assay (Western Blot)

This protocol outlines the procedure for determining the degradation of a target protein in cells treated with a PROTAC.[4][10][11]

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., MCF7 for ERα, THP-1 for BRD4) at an appropriate density in 6-well or 24-well plates and allow them to adhere overnight.[2][4]

  • Treat the cells with a serial dilution of the PROTACs with varying linker lengths. Include a vehicle control (e.g., DMSO).[11]

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24, or 48 hours) at 37°C.[2][4]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.[10]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[10]

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[4]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[4]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

4. Detection and Analysis:

  • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[4]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and generate dose-response curves to calculate DC50 values.[10]

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC in a cell-free system.[13][14][15][16]

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., containing Tris-HCl, NaCl, ATP, MgCl2):

    • Recombinant E1 ubiquitin-activating enzyme

    • Recombinant E2 ubiquitin-conjugating enzyme

    • Recombinant E3 ligase (e.g., VHL or CRBN complex)

    • Recombinant target protein

    • Ubiquitin

    • The PROTAC at various concentrations

  • Initiate the reaction by adding ATP.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

3. Detection of Ubiquitination:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using a primary antibody that specifically recognizes the target protein or a tag on the protein.

  • The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.

Ternary Complex Formation Assay

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation.[17]

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC for a short duration (e.g., 1-4 hours).

  • Lyse the cells as described in the Western Blot protocol.

2. Immunoprecipitation:

  • To the cell lysate, add an antibody that targets the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein. A non-specific IgG should be used as a negative control.[12]

  • Incubate the lysate with the antibody overnight at 4°C with gentle rotation.[12]

  • Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.[12]

3. Washing and Elution:

  • Pellet the beads and wash them several times with a wash buffer to remove non-specifically bound proteins.[12]

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.[12]

4. Western Blot Analysis:

  • Analyze the eluted samples by Western blotting using antibodies against both the target protein and the E3 ligase to confirm their co-precipitation, which indicates the formation of the ternary complex.[12]

This assay allows for the real-time detection of ternary complex formation in live cells.

1. Cell Transfection:

  • Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[1]

2. Labeling and Treatment:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.[1]

  • Treat the cells with a serial dilution of the PROTAC.[1]

3. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[1]

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[1]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Ub_Chain Polyubiquitin Chain Target->Ub_Chain tagged with E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Ub_Chain adds Ternary_Complex->Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Proteasome 26S Proteasome Ub_Chain->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Treatment with PROTACs B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection (Chemiluminescence) E->F G 7. Data Analysis (DC50 & Dmax) F->G

Western Blot Workflow for PROTAC Evaluation

Linker_Length_Logic cluster_linker Linker Length cluster_outcome Outcome Too_Short Too Short Steric_Hindrance Steric Hindrance, No Ternary Complex Too_Short->Steric_Hindrance Optimal Optimal Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Too_Long Too Long Inefficient_Ub Inefficient Ubiquitination, Unstable Complex Too_Long->Inefficient_Ub

Impact of Linker Length on Ternary Complex Formation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tos-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Tos-PEG4-NH-Boc, a bifunctional linker commonly used in the synthesis of PROTACs and other targeted therapies.

Chemical Profile and Hazard Assessment

This compound is a complex molecule comprising a tosyl (Tos) group, a polyethylene glycol (PEG) linker, and a Boc-protected amine (NH-Boc). A thorough understanding of its constituent parts is crucial for determining the appropriate disposal method.

  • Polyethylene Glycol (PEG): The PEG component of the molecule is generally considered to be of low toxicity and is biodegradable.[1] It does not persist in the environment and is not classified as hazardous waste.[1][2]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3][4] The deprotection process yields the free amine, carbon dioxide, and a tert-butyl cation.[4][5]

  • Tosyl (Tos) Group: The tosyl group is a derivative of p-toluenesulfonic acid. While the specific hazards of the tosyl group in this compound are not detailed in the available literature, sulfonic acid derivatives can be irritating.

Overall Hazard Classification: Based on the available information for similar compounds, this compound is not expected to be classified as a hazardous waste. However, it is prudent to handle it with care, assuming it may cause skin and eye irritation, similar to related chemicals.[6] A definitive hazard determination should always be made in consultation with your institution's Environmental Health and Safety (EHS) department and by referencing the specific Safety Data Sheet (SDS) provided by the manufacturer.

Quantitative Data Summary

For related Boc-protected PEG compounds, the following data has been reported:

PropertyValueSource
BocNH-PEG4-acid
Density1.1395 g/mL
Storage Temperature−20°C
Boc-NH-PEG4-OH
Molecular Weight293.4 g/mol [7]
Storage ConditionStore at -5°C, keep in dry and avoid sunlight.[7]
BOC-NH-PEG4-NH2
Molecular Weight336.4 g/mol [8]
Storage ConditionStore at -5°C, keep in dry and avoid sunlight.[8]

Disposal Protocol: A Step-by-Step Guide

This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

2. Waste Characterization:

  • Crucially, consult your institution's EHS guidelines for chemical waste disposal. Local regulations are the ultimate authority on proper disposal procedures.[2][9]

  • If an SDS for this compound is available, it will contain specific disposal instructions in Section 13. In the absence of a specific SDS, the precautionary principle should be applied.

3. Disposal of Unused or Waste this compound (Small Quantities):

  • Option 1: Non-Hazardous Waste Stream (with EHS approval)

    • Given that polyethylene glycol is considered non-hazardous and biodegradable, your EHS department may approve disposal as non-hazardous chemical waste.[1][10][11]

    • For solid waste: Collect the material in a clearly labeled, sealed container. The label should include the full chemical name: "this compound".

    • For liquid waste (solutions): If dissolved in a non-hazardous, water-miscible solvent, and with a pH between 6 and 9.5, some institutions may permit drain disposal after neutralization and significant dilution.[11] However, this is highly dependent on local regulations and requires explicit EHS approval.

  • Option 2: Hazardous Waste Stream (Precautionary approach)

    • If there is any uncertainty about the hazard classification, or if required by your institution, treat the waste as hazardous.

    • Collect the waste in a designated hazardous waste container that is compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Arrange for pickup by your institution's hazardous waste management service.

4. Disposal of Empty Containers:

  • Ensure the container is completely empty.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate and manage it as chemical waste according to the procedures outlined above.

  • Deface or remove the original label to prevent misuse.[10]

  • Dispose of the clean, empty container in the regular trash or recycling, as per your facility's guidelines.[10]

5. Spill Cleanup:

  • In case of a spill, wear appropriate PPE.

  • For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect the absorbed material or swept solids into a sealed container for disposal as chemical waste.

  • Clean the spill area with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult_sds Consult Manufacturer's SDS (Section 13: Disposal Considerations) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Specific SDS Instructions sds_available->follow_sds Yes no_sds No Specific SDS Available sds_available->no_sds No end End: Waste Disposed Safely follow_sds->end consult_ehs Consult Institutional EHS Guidelines and Local Regulations no_sds->consult_ehs ehs_classifies_non_hazardous EHS Classifies as Non-Hazardous? consult_ehs->ehs_classifies_non_hazardous non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste: - Label Clearly - Segregate Solid/Liquid - Follow EHS Protocol ehs_classifies_non_hazardous->non_hazardous_disposal Yes hazardous_disposal Treat as Hazardous Waste (Precautionary): - Use Designated Hazardous Waste Container - Label Correctly - Arrange for EHS Pickup ehs_classifies_non_hazardous->hazardous_disposal No / Uncertain non_hazardous_disposal->end hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for the product and adhere to the regulations set forth by your institution's Environmental Health and Safety (EHS) department and local authorities.

References

Essential Safety and Operational Guide for Handling Tos-PEG4-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for Tos-PEG4-NH-Boc. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Core Personal Protective Equipment (PPE) Requirements

A comprehensive summary of the required PPE for various laboratory operations involving this compound is provided below.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Powder Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).[1][2]Full-length laboratory coat.[1]Work in a certified chemical fume hood to avoid inhalation of dust particles.[1][2]
Dissolving in Solvent Chemical splash goggles. A face shield is recommended when handling larger volumes.[1]Nitrile or neoprene gloves.[1][2]Laboratory coat.Perform in a chemical fume hood to minimize exposure to solvent vapors.[2]
Performing Reactions Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Ensure all reaction vessels are properly sealed or vented within a fume hood.
Handling Waste Chemical splash goggles.Nitrile or neoprene gloves.Laboratory coat.Handle in a well-ventilated area, preferably a fume hood.

Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.

Experimental Protocols and Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which are often at -20°C.

Preparation for Use:

  • Equilibration: Before opening, allow the vial to reach room temperature to prevent moisture condensation.

  • Dissolution: When dissolving the compound, use a spatula to handle the solid within a chemical fume hood to minimize inhalation risk.[1] this compound is expected to be soluble in common organic solvents such as DMSO and DMF.

Workflow for Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.

A Receiving B Inspect Container A->B C Store Appropriately (-20°C, Dry, Well-ventilated) B->C No Damage D Preparation for Use C->D E Equilibrate to Room Temp. D->E F Handling Operations (Weighing, Dissolving, Reaction) E->F G Wear Full PPE (Gloves, Goggles, Lab Coat) F->G H Work in Fume Hood F->H I Waste Generation F->I L Decontaminate Workspace F->L Post-Handling G->F H->F J Segregate Waste (Solid vs. Liquid) I->J K Dispose via Licensed Contractor J->K M Wash Hands Thoroughly L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG4-NH-Boc
Reactant of Route 2
Reactant of Route 2
Tos-PEG4-NH-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.